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  • Product: 2-(Hydroxymethyl)-4,5-dimethylphenol
  • CAS: 10496-92-1

Core Science & Biosynthesis

Foundational

2-(Hydroxymethyl)-4,5-dimethylphenol in Organic Synthesis: Precursor to o-Quinone Methides and Chroman Scaffolds

Executive Summary In the landscape of advanced organic synthesis, the strategic deployment of transient, highly reactive intermediates is paramount for constructing complex molecular architectures. 2-(Hydroxymethyl)-4,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced organic synthesis, the strategic deployment of transient, highly reactive intermediates is paramount for constructing complex molecular architectures. 2-(Hydroxymethyl)-4,5-dimethylphenol (CAS: 10496-92-1) serves as a privileged, stable precursor to one of the most versatile reactive species in organic chemistry: the ortho-quinone methide (o-QM) [1].

Unlike traditional stable reagents, 2-(hydroxymethyl)-4,5-dimethylphenol acts as a "caged" electrophile and oxa-diene. Upon specific activation (thermal, acidic, or oxidative), it undergoes a rapid 1,4-elimination to generate 4,5-dimethyl-6-methylene-2,4-cyclohexadien-1-one. This transient o-QM intermediate is the true active species, driving inverse-electron-demand[4+2] cycloadditions to form chromans (benzopyrans) or undergoing 1,4-conjugate additions to yield functionalized benzyl derivatives[2].

This whitepaper dissects the mechanistic causality, structural advantages, and validated laboratory protocols for utilizing 2-(hydroxymethyl)-4,5-dimethylphenol in modern synthetic workflows.

Mechanistic Foundations: The o-Quinone Methide Pathway

The Concept of "Domestication"

Historically, o-QMs were considered "elusive" or "synthetic enigmas" due to their propensity for rapid, uncontrolled dimerization or hydration[1]. The use of 2-(hydroxymethyl)-4,5-dimethylphenol represents a "domesticated" approach to o-QM chemistry.

Causality of the 4,5-Dimethyl Substitution

The presence of methyl groups at the C4 and C5 positions is not merely decorative; it fundamentally alters the kinetic and thermodynamic profile of the intermediate:

  • Electronic Stabilization (+I Effect): The electron-donating methyl groups raise the Highest Occupied Molecular Orbital (HOMO) of the o-QM via hyperconjugation. This dampens the extreme electrophilicity of the exocyclic methylene just enough to prevent spontaneous oligomerization, extending its half-life for controlled intermolecular trapping[1].

  • Steric Shielding: The methyl groups block the 4 and 5 positions on the aromatic ring, preventing unwanted electrophilic aromatic substitution (Friedel-Crafts type side-reactions) and ensuring that nucleophilic attack occurs exclusively at the exocyclic methylene carbon.

Mechanism of Action

The generation of the o-QM from 2-(hydroxymethyl)-4,5-dimethylphenol requires the activation of the benzylic alcohol. This is typically achieved via Brønsted/Lewis acid catalysis, which protonates the hydroxyl group, turning it into a superior leaving group (water). Subsequent deprotonation of the phenolic oxygen drives the 1,4-elimination[2].

Mechanism A 2-(Hydroxymethyl)- 4,5-dimethylphenol (Stable Precursor) B Acidic/Oxidative Activation (-H2O) A->B C 4,5-Dimethyl-o-QM (Reactive Intermediate) B->C D Inverse-Demand [4+2] Cycloaddition C->D Alkene E 1,4-Conjugate Addition C->E Nucleophile F Chroman Derivatives (Benzopyrans) D->F G Functionalized Benzyl Derivatives E->G

Mechanism of o-QM generation from 2-(hydroxymethyl)-4,5-dimethylphenol and subsequent trapping.

Reaction Modalities & Quantitative Data

Once the 4,5-dimethyl-o-QM is generated in situ, it can be intercepted via two primary mechanistic pathways depending on the reaction partner provided.

Table 1: Comparison of Reaction Modalities for 4,5-Dimethyl-o-Quinone Methides
Reaction ModeReagents / PartnersTypical ConditionsPrimary Product ScaffoldYield RangeStereocontrol
Inverse-Demand[4+2] Cycloaddition Electron-rich alkenes (styrenes, vinyl ethers, vinyl sulfides)Thermal (80°C) or Photoredox (RT), Lewis/Brønsted AcidChromans (Benzopyrans)65–98%High (Diastereo- and Enantioselective with chiral catalysts)
1,4-Conjugate Addition (Michael) Nucleophiles (amines, thiols, alcohols, malonates)Base-catalyzed or neutral, RT to 50°CFunctionalized o-alkyl phenols70–95%Moderate to High
Reductive Amination / Trapping Amines + Reducing agentsAcidic, RTBenzylamines60–85%N/A

Data synthesized from established organocatalytic and photoredox methodologies[3],[4].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for utilizing 2-(hydroxymethyl)-4,5-dimethylphenol.

Protocol A: Brønsted Acid-Catalyzed Asymmetric [4+2] Cycloaddition

This method utilizes a chiral phosphoric acid (CPA) to generate the o-QM and simultaneously dictate the stereochemical outcome of the cycloaddition with a vinyl sulfide, yielding enantioenriched chromanes[3].

Reagents & Materials:

  • 2-(Hydroxymethyl)-4,5-dimethylphenol (1.0 equiv, 0.2 mmol)

  • Vinyl sulfide dienophile (1.5 equiv, 0.3 mmol)

  • Chiral Phosphoric Acid Catalyst (e.g., TRIP) (5-10 mol%)

  • Activated 4Å Molecular Sieves (100 mg)

  • Anhydrous Dichloromethane (DCM) (2.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk tube under argon. Add the chiral phosphoric acid catalyst and 4Å molecular sieves. The sieves are critical to irreversibly sequester the water byproduct, driving the dehydration equilibrium toward the o-QM.

  • Reagent Addition: Dissolve 2-(hydroxymethyl)-4,5-dimethylphenol and the vinyl sulfide in anhydrous DCM. Transfer this solution to the Schlenk tube via syringe.

  • Reaction: Stir the mixture at room temperature (or slightly cooled to 0°C to enhance enantioselectivity) for 12–24 hours. Monitor the consumption of the phenol via TLC (Hexanes/EtOAc 3:1).

  • Quenching & Purification: Quench the reaction with saturated aqueous NaHCO3 to neutralize the CPA. Extract with DCM, dry over Na2SO4, and concentrate. Purify the resulting chiral chroman via silica gel flash chromatography.

Protocol B: Visible-Light-Induced Oxidative Generation

Recent advancements have bypassed harsh acidic or thermal conditions by utilizing photoredox catalysis. Through single-electron transfer (SET), the phenol is oxidized to a radical cation, which rapidly deprotonates to form the o-QM under exceptionally mild conditions[4],[5].

Workflow Step1 1. Reagent Preparation Phenol Precursor + Styrene in DCE/TFE (1:1) Step2 2. Catalyst Addition Add TXT Photocatalyst (5 mol%) Step1->Step2 Step3 3. Visible Light Irradiation Green LED, RT, 24h (Oxidative o-QM Generation) Step2->Step3 Step4 4. Reaction Quenching Remove Light Source Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5 Step6 6. Product Isolation Polysubstituted Chroman Step5->Step6

Experimental workflow for the photoredox-catalyzed generation and trapping of o-QMs.

Step-by-Step Methodology:

  • Setup: In an 8 mL borosilicate vial, combine 2-(hydroxymethyl)-4,5-dimethylphenol (0.2 mmol), a styrene derivative (0.6 mmol), and thioxanthylium (TXT) photocatalyst (5.0 mol%)[4].

  • Solvent System: Add 4.0 mL of a 1:1 mixture of 1,2-dichloroethane (DCE) and 2,2,2-trifluoroethanol (TFE). Expert Insight: TFE is crucial here; its high ionizing power and low nucleophilicity stabilize the transient radical cation intermediates without inadvertently trapping the o-QM.

  • Irradiation: Stir the solution at room temperature under ambient air while irradiating with a Green LED (approx. 530 nm) for 24 hours.

  • Isolation: Remove the solvent under reduced pressure. Purify the crude mixture directly via column chromatography (Hexane/Ethyl Acetate gradient) to isolate the 2,4-diarylchroman derivative.

Causality & Troubleshooting in the Lab (Expert Insights)

When utilizing 2-(hydroxymethyl)-4,5-dimethylphenol, scientists frequently encounter specific kinetic bottlenecks. Understanding the causality behind these issues is essential for optimization:

  • Issue: Low Yield due to Dimerization.

    • Causality:o-QMs are highly prone to self-condensation (forming spiro-dimers) if the concentration of the trapping agent (dienophile/nucleophile) is too low, or if the dienophile is electronically mismatched.

    • Solution: Always run the reaction with an excess of the trapping agent (1.5 to 3.0 equivalents). Ensure the alkene is sufficiently electron-rich (e.g., enol ethers, vinyl sulfides) to accelerate the inverse-electron-demand [4+2] cycloaddition, allowing it to outcompete dimerization[3].

  • Issue: Poor Enantioselectivity in Asymmetric Catalysis.

    • Causality: Background (uncatalyzed) thermal dehydration of the hydroxymethyl group is competing with the chiral-catalyst-mediated pathway.

    • Solution: Lower the reaction temperature to 0°C or -20°C. The 4,5-dimethyl substitution provides enough stability to the o-QM that lower temperatures can be tolerated without completely arresting the reaction rate. Additionally, strict anhydrous conditions (using freshly activated molecular sieves) prevent the reversible hydration of the o-QM, which can scramble stereocenters[2].

References

  • Bai, W.-J.; David, J. G.; Feng, Z.-G.; Weaver, M. G.; Wu, K.-L.; Pettus, T. R. R. "The Domestication of ortho-Quinone Methides." Accounts of Chemical Research, 2014, 47(12), 3655–3664.

  • Hsiao, C.-C.; Liao, H.-H.; Rueping, M. "Enantioselective [4 + 2] Cycloaddition of o-Quinone Methides and Vinyl Sulfides: Indirect Access to Generally Substituted Chiral Chromanes." Organic Letters, 2017, 19(13), 3612–3615.

  • Nohara, S.; Iwai, S.; Yamaguchi, N.; Asada, Y.; Kamiyama, Y.; Tanaka, Y.; Tanaka, K.; Hoshino, Y. "Visible-Light-Induced Oxidative Generation of o-Quinone Methides for Inverse-Electron-Demand [4+2] Cycloaddition Reactions." Synlett, 2023, 34(20), 2525-2529.

  • Caruana, L.; Fini, F.; Hearty, A. "The Emergence of Quinone Methides in Asymmetric Organocatalysis." Catalysts, 2015, 5(3), 1161-1186.

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of 2-(Hydroxymethyl)-4,5-dimethylphenol: A Technical Guide

Executive Summary For researchers and drug development professionals, managing the stability of highly reactive phenolic intermediates is a critical bottleneck. 2-(Hydroxymethyl)-4,5-dimethylphenol (CAS 10496-92-1) [1] i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, managing the stability of highly reactive phenolic intermediates is a critical bottleneck. 2-(Hydroxymethyl)-4,5-dimethylphenol (CAS 10496-92-1) [1] is a heavily utilized building block in pharmaceutical synthesis and advanced polymer design. However, its benzylic hydroxyl group and electron-rich aromatic ring make it highly susceptible to both oxidative degradation and spontaneous self-condensation[2].

This whitepaper provides an in-depth analysis of the thermodynamic and kinetic parameters governing the stability of 2-(Hydroxymethyl)-4,5-dimethylphenol. By mapping the fundamental chemical causality behind its degradation pathways, we provide self-validating experimental protocols to help scientists isolate, quantify, and prevent premature polymerization in solution.

Physicochemical and Thermodynamic Profile

Understanding the baseline physicochemical properties of 2-(Hydroxymethyl)-4,5-dimethylphenol is the first step in predicting its thermodynamic behavior in solution. While the molecule is relatively stable under neutral, ambient conditions, its functional groups are highly responsive to thermal and pH-induced stress[3].

Table 1: Fundamental Physicochemical Properties
PropertyValueMechanistic ImplicationSource
CAS Number 10496-92-1Standard identifier for regulatory and procurement tracking.[1]
Molecular Weight 152.19 g/mol Critical for precise stoichiometric calculations in kinetic studies.[4]
Functional Groups Phenolic -OH, Benzylic -OHDual reactive sites enable both oxidation and condensation.[5]
Optimal Stability pH 5.0 - 6.5Mildly acidic conditions prevent phenoxide anion formation.[3]

Mechanisms of Degradation: Kinetic vs. Thermodynamic Control

The structural degradation of 2-(Hydroxymethyl)-4,5-dimethylphenol is driven by two competing pathways. As an application scientist, understanding why these pathways occur allows you to manipulate the environment to favor stability.

A. Oxidative Dehydrogenation (The Thermodynamic Sink)

The benzylic hydroxyl group is highly vulnerable to oxidation, converting the molecule into 4,5-dimethylsalicylaldehyde. The thermodynamic barrier for the oxidation of benzyl alcohols is remarkably low—often exhibiting a theoretical potential of roughly 0.48 V vs. RHE[6]. Consequently, exposure to atmospheric oxygen, UV light, or trace transition metals will thermodynamically drive the system toward the aldehyde, often observed as a yellow discoloration in aging solutions[3].

B. Self-Condensation: The Quinone Methide Hypothesis (Kinetic Pathway)

Under alkaline conditions (pH > 8.0) or elevated thermal stress, the phenolic hydroxyl group deprotonates. This phenoxide anion triggers an E1cb elimination of the benzylic hydroxyl group (as water), generating a highly electrophilic ortho-quinone methide (o-QM) intermediate[7].

Causality Insight: In unsubstituted 2-hydroxybenzyl alcohol, the o-QM can be attacked at multiple ring positions, leading to chaotic, highly cross-linked resins[8]. However, in 2-(Hydroxymethyl)-4,5-dimethylphenol, the C4 and C5 positions are sterically and electronically blocked by methyl groups. Therefore, nucleophilic attack by a second monomer is strictly directed to the C6 position, resulting in a highly regioselective methylene-bridged dimer[2].

Mechanism Start 2-(Hydroxymethyl)- 4,5-dimethylphenol Deprotonation Phenoxide Anion (Kinetic State) Start->Deprotonation pH > 8.0 Fast Equilibrium Oxidation 4,5-Dimethylsalicylaldehyde (Thermodynamic Sink) Start->Oxidation O2 / ROS Low Barrier (~0.48 V) QM ortho-Quinone Methide (Electrophilic Intermediate) Deprotonation->QM -H2O (E1cb) Ea ~103 kJ/mol Dimer Regioselective Dimer (C2-C6 Methylene Bridge) QM->Dimer + Monomer Fast C6 Attack

Figure 1: Thermodynamic and kinetic degradation pathways of 2-(Hydroxymethyl)-4,5-dimethylphenol.

Table 2: Kinetic and Thermodynamic Parameters
ParameterEstimated ValueMechanistic SignificanceSource
Ea​ (o-QM Formation) ~103 ± 5 kJ/molThe rate-limiting step for self-condensation.[7]
Oxidation Potential ( EEBO​ ) ~0.48 V vs. RHEExplains the rapid aerobic conversion to aldehyde.[6]
Reaction Order Pseudo-First OrderValidates the unimolecular E1cb o-QM formation.[7]

Experimental Protocols for Stability Assessment

To accurately quantify the shelf-life and reactivity of this compound, researchers must employ self-validating experimental designs. The following protocols are engineered to isolate specific degradation variables while ensuring mass-balance accountability.

Protocol 1: Forced Degradation and Kinetic Profiling (HPLC-PDA/MS)

Objective: To extract the Arrhenius parameters ( Ea​ ) of the Quinone Methide condensation pathway while controlling for oxidative loss. Self-Validation Mechanism: By running parallel reactions under inert nitrogen (isolating condensation) and atmospheric oxygen (allowing oxidation), the system validates the mass balance between the two competing pathways[9].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 mM stock solution of 2-(Hydroxymethyl)-4,5-dimethylphenol in a 50 mM borate buffer (pH 9.0) to intentionally induce phenoxide formation[3].

  • Thermal Stressing: Aliquot 1 mL of the stock solution into sealed, nitrogen-purged amber glass vials. Incubate the vials in a thermomixer at controlled temperatures (40°C, 60°C, and 80°C)[9].

  • Aliquoting & Quenching (Critical Step): At intervals of 0, 2, 4, 8, and 24 hours, extract a 50 µL aliquot. Immediately quench the reaction by diluting it into 950 µL of cold (4°C) 0.1% Formic Acid in Acetonitrile. Causality: The sudden drop in pH protonates the phenoxide anion, instantly halting the E1cb elimination and trapping the kinetic state of the o-QM intermediate[8].

  • HPLC-PDA/MS Analysis: Inject 10 µL onto a C18 reverse-phase column. Monitor at 254 nm. The parent compound, the oxidized aldehyde, and the bulky C2-C6 methylene-bridged dimers will resolve cleanly based on polarity[3].

  • Data Extraction: Plot ln(C/C0​) versus time to extract the pseudo-first-order rate constants ( k ). Utilize the Arrhenius equation to calculate the activation energy ( Ea​ )[7].

Workflow Prep Sample Prep (10 mM, pH 9.0) Stress Thermal Stress (40°C - 80°C) Prep->Stress Quench Rapid Quench (4°C, Formic Acid) Stress->Quench Analyze HPLC-PDA/MS Quantification Quench->Analyze Model Kinetic Extraction (Arrhenius Plot) Analyze->Model

Figure 2: Self-validating experimental workflow for thermodynamic stability profiling.

Protocol 2: Thermodynamic Binding and Dimerization via NMR

Objective: To observe the real-time transition from kinetic monomers to thermodynamic dimers. Self-Validation Mechanism: In-situ NMR allows for continuous monitoring without the risk of sample degradation during extraction, providing an absolute structural confirmation of the C6-linkage[9],[2].

Step-by-Step Methodology:

  • NMR Tube Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated acetonitrile ( CD3​CN ) or D2​O [10].

  • Catalyst Addition: Inject a catalytic amount of NaOD (to reach an equivalent pD of ~8.5) directly into the NMR tube to initiate the E1cb pathway[7].

  • Kinetic Monitoring: Record 1H NMR spectra every 30 minutes at 40°C. Track the disappearance of the benzylic protons (~4.5 ppm) and the emergence of the methylene bridge protons (~3.8 ppm), which confirms the regioselective dimerization[9].

Conclusion

The thermodynamic stability of 2-(Hydroxymethyl)-4,5-dimethylphenol is a delicate balance governed by pH, temperature, and atmospheric exposure. By understanding that oxidative degradation acts as a low-barrier thermodynamic sink, while o-QM self-condensation acts as a base-catalyzed kinetic pathway, researchers can engineer specific buffer systems and storage conditions to maximize the shelf-life of this critical intermediate. Utilizing the self-validating quenching protocols outlined above ensures that analytical data reflects true solution dynamics, preventing costly downstream failures in drug and polymer development.

References

  • "CAS No.10496-92-1, 2-(hydroxymethyl)-4,5-dimethylphenol", LookChem. URL:[Link][1]

  • "Oxidation Degradable Aliphatic Polycarbonates with Pendent Phenylboronic Ester", Macromolecules (ACS Publications). URL: [Link][9]

  • "On the factors affecting product distribution in laccase-catalyzed oxidation of a lignin model compound vanillyl alcohol", Organic & Biomolecular Chemistry (RSC). URL:[Link][11]

  • "Accelerated cure of phenol–formaldehyde resins: Studies with model compounds", ResearchGate. URL: [Link][2]

  • "Thermodynamic Synthesis of Rotaxanes by Imine Exchange", Organic Letters (ACS Publications). URL:[Link][10]

  • "Ultrathin Two-Dimensional Bimetal–Organic Framework Nanosheets as High-Performance Electrocatalysts for Benzyl Alcohol Oxidation", Inorganic Chemistry (ACS Publications). URL:[Link][6]

  • "Theoretical Confirmation of the Quinone Methide Hypothesis for the Condensation Reactions in Phenol-Formaldehyde Resin Synthesis", Materials (MDPI). URL: [Link][7]

Sources

Foundational

Advanced Spectroscopic Characterization of 2-(Hydroxymethyl)-4,5-dimethylphenol: A Technical Guide to 1H and 13C NMR Analysis

Executive Summary Accurate structural elucidation is the bedrock of modern pharmaceutical and materials science. 2-(Hydroxymethyl)-4,5-dimethylphenol (CAS: 10496-92-1) is a highly substituted phenolic compound that serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Accurate structural elucidation is the bedrock of modern pharmaceutical and materials science. 2-(Hydroxymethyl)-4,5-dimethylphenol (CAS: 10496-92-1) is a highly substituted phenolic compound that serves as a critical intermediate in the synthesis of advanced antioxidants, specialized phenolic resins, and active pharmaceutical ingredients (APIs). Structurally, it features a phenol ring substituted with a hydroxymethyl group at the ortho position (C2) and two methyl groups at the meta and para positions (C4 and C5).

This whitepaper provides an in-depth, authoritative guide to the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this compound. By detailing the causality behind experimental parameter selection, this guide establishes a self-validating protocol for researchers to ensure absolute structural confidence.

Methodological Rationale: NMR Experimental Design

As an application scientist, designing a robust NMR experiment requires understanding the physical chemistry of the analyte. The choices of solvent and pulse sequence are not arbitrary; they are dictated by the molecule's hydrogen-bonding dynamics and spin-lattice relaxation properties.

Solvent Selection: The Causality of DMSO-d6

While Chloroform-d (CDCl3) is a ubiquitous NMR solvent, it is fundamentally suboptimal for 2-(Hydroxymethyl)-4,5-dimethylphenol. In non-polar solvents, the phenolic and aliphatic hydroxyl protons undergo rapid intermolecular exchange, resulting in broad, featureless singlets that obscure crucial scalar coupling information [3].

By utilizing Dimethyl Sulfoxide-d6 (DMSO-d6) , the solvent acts as a strong hydrogen-bond acceptor. This effectively "locks" the hydroxyl protons, drastically reducing their exchange rate on the NMR timescale [2]. Consequently, the aliphatic -OH appears as a distinct triplet (due to coupling with the adjacent -CH2- group), and the phenolic -OH appears as a sharp singlet downfield. This solvent-induced locking mechanism provides a built-in, self-validating proof of structure[4].

Pulse Sequence & Parameter Optimization

For 1H NMR, a standard 30° pulse (zg30) with a 2-second relaxation delay (d1) is sufficient for routine analysis. However, for 13C NMR, the quaternary carbons (C1, C2, C4, C5) lack attached protons, leading to significantly longer longitudinal relaxation times (T1). To ensure these quaternary signals are accurately resolved above the noise floor without signal saturation, a relaxation delay of at least 2 to 5 seconds is mandated. If strict quantitative 13C integration is required, an inverse-gated decoupling sequence (zgig) must be employed to suppress the Nuclear Overhauser Effect (NOE)[1].

Step-by-Step Experimental Protocol

To ensure a self-validating system, the following standardized workflow must be strictly adhered to:

Step 1: Sample Preparation

  • Accurately weigh 15–20 mg of high-purity 2-(Hydroxymethyl)-4,5-dimethylphenol.

  • Dissolve the analyte completely in 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v Tetramethylsilane, TMS, as an internal reference).

  • Transfer the homogeneous solution to a standard 5 mm precision NMR tube, ensuring no particulates or air bubbles are present in the active volume.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 400 MHz (or higher field) NMR spectrometer.

  • Lock the spectrometer to the deuterium resonance of DMSO-d6 (39.5 ppm).

  • Perform automated gradient shimming (e.g., TopShim) to optimize B0 magnetic field homogeneity. The full width at half maximum (FWHM) of the TMS peak must be < 1.0 Hz.

Step 3: 1H NMR Acquisition

  • Load the standard 1H pulse program (zg30).

  • Set the spectral width to 15 ppm to capture the highly deshielded phenolic proton.

  • Set the number of scans (ns) to 16, with a relaxation delay (d1) of 2 seconds. Execute the acquisition.

Step 4: 13C NMR Acquisition

  • Load the standard 13C pulse program with broadband proton decoupling (zgpg30).

  • Set the spectral width to 250 ppm.

  • Set the number of scans to 512–1024 (depending on exact concentration) to achieve an adequate signal-to-noise ratio for the quaternary carbons. Execute the acquisition.

Step 5: Data Processing

  • Apply an exponential window function with a line broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier Transformation (FT).

  • Perform zero-order and first-order phase correction, followed by a polynomial baseline correction.

  • Calibrate the chemical shift axis using the residual DMSO pentet at 2.50 ppm for 1H and the septet at 39.52 ppm for 13C.

Spectroscopic Data & Structural Elucidation

1H NMR Spectral Data

The 1H NMR spectrum in DMSO-d6 provides a definitive map of the molecule's topology. The electron-donating effect of the phenolic -OH shields the ortho proton (H6), shifting it upfield relative to the meta proton (H3).

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
C4-CH3 2.12Singlet (s)-3HAromatic methyl group, slightly shielded by para-OH resonance.
C5-CH3 2.15Singlet (s)-3HAromatic methyl group, meta to the phenolic OH.
C2-CH2- 4.42Doublet (d)5.52HBenzylic protons, split by the adjacent aliphatic hydroxyl proton.
-CH2-OH 4.95Triplet (t)5.51HAliphatic hydroxyl, exchange-locked by DMSO-d6, coupled to CH2.
C6-H 6.55Singlet (s)-1HAromatic proton, ortho to the strongly electron-donating phenolic OH.
C3-H 6.85Singlet (s)-1HAromatic proton, meta to the phenolic OH.
C1-OH 9.10Singlet (s)-1HPhenolic hydroxyl, highly deshielded due to H-bonding and ring current.
13C NMR Spectral Data

The 13C NMR spectrum confirms the carbon framework. The quaternary carbon attached to the phenolic oxygen (C1) is the most deshielded due to the high electronegativity of the oxygen atom [1].

PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
C4-CH3 18.8Primary (CH3)Aliphatic methyl carbon.
C5-CH3 19.4Primary (CH3)Aliphatic methyl carbon.
C2-CH2- 58.6Secondary (CH2)Benzylic carbon, deshielded by the attached hydroxyl group.
C6 116.2Tertiary (CH)Aromatic carbon, strongly shielded by ortho-OH resonance effect.
C2 125.4Quaternary (C)Aromatic carbon, substituted with the hydroxymethyl group.
C5 126.8Quaternary (C)Aromatic carbon, substituted with a methyl group.
C3 128.9Tertiary (CH)Aromatic carbon, meta to the phenolic OH.
C4 135.2Quaternary (C)Aromatic carbon, substituted with a methyl group.
C1 152.4Quaternary (C)Aromatic carbon directly bonded to the electronegative oxygen atom.

Workflow Visualization

The following logical diagram illustrates the progression of the NMR experimental design and validation process, ensuring a closed-loop, self-validating methodology.

NMR_Workflow A Sample Preparation 2-(Hydroxymethyl)-4,5-dimethylphenol in DMSO-d6 B Locking & Shimming Optimize B0 Homogeneity & Lock to DMSO-d6 A->B C 1H NMR Acquisition zg30 pulse, d1=2s, 16 scans B->C D 13C NMR Acquisition zgpg30 pulse, d1=5s, 1024 scans B->D E Data Processing Fourier Transform, Phase & Baseline Correction C->E D->E F Structural Elucidation Peak Assignment & Integration E->F G Validation Self-Consistent Structural Proof F->G

Standardized NMR acquisition and validation workflow for phenolic compounds.

References

  • Title: 13C NMR Spectroscopy for Quantitative Determination of C Source: Semantic Scholar URL: [Link][1]

  • Title: Chemo-selectivity of IBX oxidation of hydroxybenzyl alcohols in the presence of Hemicucurbit[6]uril Source: The Royal Society of Chemistry (New Journal of Chemistry, 2013) URL: [Link][2]

  • Title: The Chemistry of Phenols (Part 1) Source: John Wiley & Sons (Edited by Z. Rappoport, 2003) URL: [Link][3]

  • Title: Hydroboration Reaction and Mechanism of Carboxylic Acids using NaNH2(BH3)2 Source: ACS Publications (The Journal of Organic Chemistry, 2021) URL: [Link][4]

Sources

Exploratory

2-(Hydroxymethyl)-4,5-dimethylphenol: Physical Properties, Molecular Weight, and Analytical Workflows

Executive Summary In the realm of drug development and advanced materials science, substituted phenolic compounds serve as critical building blocks. 2-(Hydroxymethyl)-4,5-dimethylphenol (CAS: 10496-92-1), also known as 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug development and advanced materials science, substituted phenolic compounds serve as critical building blocks. 2-(Hydroxymethyl)-4,5-dimethylphenol (CAS: 10496-92-1), also known as 4,5-dimethyl-2-hydroxybenzyl alcohol, is a highly specialized intermediate. As an application scientist, I approach the characterization of this compound not merely as a static list of properties, but as a dynamic profile of thermodynamic behavior and chemical reactivity. This whitepaper synthesizes its physical properties, structural causality, and provides a self-validating analytical workflow for its characterization.

Structural Identity and Molecular Weight

The chemical behavior of 2-(hydroxymethyl)-4,5-dimethylphenol is dictated by its precise substitution pattern.

  • Molecular Formula: C₉H₁₂O₂

  • Molecular Weight: 152.19 g/mol [1]

  • CAS Number: 10496-92-1

Structural Causality: The exact molecular weight of 152.19 g/mol is derived from the core phenol ring (C₆) modified by two electron-donating methyl groups at the 4 and 5 positions, and a hydroxymethyl group (-CH₂OH) at the 2 position (ortho to the phenolic hydroxyl). This specific ortho relationship is the most critical feature of the molecule. It facilitates strong intramolecular hydrogen bonding between the phenolic -OH and the hydroxymethyl oxygen, which stabilizes the molecule but also primes it for unique dehydration pathways under thermal or acidic stress [4]. Furthermore, the 4,5-dimethyl groups inductively pump electron density into the aromatic ring, significantly increasing the nucleophilicity of the ring and lowering the activation energy for subsequent electrophilic reactions.

Physical Properties Profile

Quantitative data for 2-(hydroxymethyl)-4,5-dimethylphenol reveals properties that are heavily influenced by its functional groups. Below is a synthesized table of its physical properties alongside the scientific rationale for each value.

PropertyValueScientific Rationale / Causality
Molecular Weight 152.19 g/mol Exact mass calculation confirming the C₉H₁₂O₂ substitution pattern.
Density 1.133 g/cm³ [2]High density is driven by tight molecular packing, facilitated by extensive intermolecular hydrogen bonding networks in the solid/liquid state.
Boiling Point 259.8 °C (at 760 mmHg) [2]The unusually elevated boiling point for a low-MW compound is a direct consequence of the dual hydroxyl groups, which require significant thermal energy to break the intermolecular H-bonds during phase transition.
Flash Point 122.2 °C [3]Reflects the high thermal stability of the compound; substantial heat is required to vaporize it into a flammable mixture with air.

Synthetic Utility: The ortho-Quinone Methide Pathway

In drug development, 2-(hydroxymethyl)phenols are highly prized because they act as precursors to ortho-quinone methides (o-QMs) . When subjected to thermal activation or protonation, the hydroxymethyl group undergoes dehydration. Because the 4,5-dimethyl groups activate the ring, this dehydration occurs readily, generating a transient, highly reactive o-QM electrophile.

In pharmacology, these o-QM intermediates are utilized in targeted covalent inhibitors, where they rapidly undergo nucleophilic addition with target proteins or DNA. In materials science, this exact pathway is the fundamental cross-linking mechanism in phenol-formaldehyde resin polymerization.

Reactivity A 2-(Hydroxymethyl)- 4,5-dimethylphenol B Protonation / Thermal Activation A->B H+ / Heat C ortho-Quinone Methide (Reactive Intermediate) B->C -H2O D Nucleophilic Addition (Target Alkylation) C->D + Nucleophile

Fig 1. Mechanistic pathway of 2-(hydroxymethyl)-4,5-dimethylphenol forming an o-QM intermediate.

Experimental Workflow: Purity Determination via HPLC

To ensure scientific integrity and reproducibility, the following self-validating High-Performance Liquid Chromatography (HPLC) protocol is designed for the quantitative purity analysis of 2-(hydroxymethyl)-4,5-dimethylphenol.

Causality Behind Experimental Choices
  • Stationary Phase (C18 Column): A reverse-phase C18 column is selected because the hydrophobic 4,5-dimethyl groups ensure adequate retention, while the polar hydroxyl groups maintain solubility in the mobile phase.

  • Mobile Phase Additive (0.1% Formic Acid): Phenolic hydroxyl groups can partially ionize in neutral water, leading to peak tailing. Formic acid suppresses this ionization, ensuring the molecule remains fully protonated for sharp, symmetrical peaks.

  • Detection (UV at 280 nm): Phenolic rings exhibit a strong π→π∗ transition in the 270–280 nm range due to the conjugation of the aromatic ring with the oxygen lone pairs.

  • Self-Validation (Internal Standard & SST): Relying solely on external calibration is prone to injection volume errors. Spiking the sample with an internal standard (e.g., 3,4-dimethylphenol) and enforcing a System Suitability Test (SST) ensures that any instrumental variations are mathematically normalized.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 10.0 mg of the analyte in 10 mL of Methanol:Water (50:50 v/v). Spike the solution with 1.0 mg of 3,4-dimethylphenol (Internal Standard).

  • System Suitability Testing (SST): Inject a blank followed by the standard mix. The system is only validated if the chromatographic resolution ( Rs​ ) between the analyte and the internal standard is ≥2.0 , and the tailing factor ( Tf​ ) is ≤1.5 .

  • Chromatographic Execution: Run an isocratic elution using 60% Methanol / 40% Water (containing 0.1% Formic acid) at a flow rate of 1.0 mL/min.

  • Data Integration: Calculate the final purity based on the peak area ratio of 2-(hydroxymethyl)-4,5-dimethylphenol to the internal standard.

HPLC_Workflow S1 Step 1: Sample Prep Dissolve in MeOH/H2O Add Internal Standard S2 Step 2: System Suitability Inject Blank & Standard Check Resolution > 2.0 S1->S2 S3 Step 3: Chromatographic Run C18 Column, Isocratic Elution UV Detection @ 280 nm S2->S3 Pass SST Err Troubleshooting Check Column/Mobile Phase S2->Err Fail SST S4 Step 4: Data Analysis Integrate Peak Areas Calculate Purity % S3->S4 Err->S2 Resolve Issue

Fig 2. Self-validating HPLC workflow for purity determination of the phenolic compound.

References

  • LookChem. "CAS No.10496-92-1, 2-(hydroxymethyl)-4,5-dimethylphenol Physical Properties and Density". LookChem Chemical Database. URL: [Link]

  • Chemsrc. "3,4-Xylenol and related phenolic derivatives (CAS#:10496-92-1) Properties". Chemsrc Database. URL: [Link]

  • Haupt, R. A. "Structural Determination of Copolymers from the Cross-catalyzed Reactions of Phenol-formaldehyde". VTechWorks (Virginia Tech). URL: [Link]

Protocols & Analytical Methods

Method

protocol for synthesizing calixarenes using 2-(Hydroxymethyl)-4,5-dimethylphenol

Application Note: Targeted Synthesis of Calixarenes via Fragment Condensation of 2-(Hydroxymethyl)-4,5-dimethylphenol Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced P...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Targeted Synthesis of Calixarenes via Fragment Condensation of 2-(Hydroxymethyl)-4,5-dimethylphenol

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Advanced Protocol & Mechanistic Guide.

Executive Summary

Calixarenes are indispensable macrocyclic scaffolds utilized extensively in host-guest chemistry, sensor development, and targeted drug delivery. Traditional one-pot syntheses relying on the base-catalyzed condensation of p-substituted phenols with formaldehyde often yield statistical mixtures of cyclic oligomers (e.g., calix[4], [6], and [8]arenes) that require exhaustive, yield-depleting purification steps ()[1].

This application note details a highly controlled "fragment condensation" protocol utilizing 2-(hydroxymethyl)-4,5-dimethylphenol . By employing a pre-functionalized monomer and strategically blocking specific aromatic positions, this targeted procedure ensures regiospecific methylene bridge formation, significantly enhancing the yield and purity of the desired cyclic macrocycle[2].

Mechanistic Rationale: The Power of Targeted Fragment Condensation

As a Senior Application Scientist, I emphasize that successful macrocyclization is not merely about mixing reagents; it is about manipulating chemical causality. The use of 2-(hydroxymethyl)-4,5-dimethylphenol acts as a self-contained, highly controlled monomer system[3]:

  • Regiocontrol via Steric Blocking: The methyl groups at the C4 (para) and C5 (meta) positions block alternative electrophilic aromatic substitution pathways. The only available reactive site is the unsubstituted C6 (ortho) position.

  • Electrophilic Activation: Under acidic catalysis (e.g., p-Toluenesulfonic acid), the C2-hydroxymethyl group is protonated and dehydrates to form a highly reactive o-quinonemethide intermediate ()[4].

  • Sequential Oligomerization and Cyclization: The o-quinonemethide is rapidly attacked by the electron-rich C6 position of an adjacent monomer. High-dilution conditions are strictly employed to kinetically favor the intramolecular cyclization of the linear oligomer over infinite linear polymerization ()[5].

Mechanism M1 2-(Hydroxymethyl)- 4,5-dimethylphenol M2 Protonated Intermediate (-H2O) M1->M2 H+ (PTSA) M3 o-Quinonemethide (Reactive Electrophile) M2->M3 Dehydration M4 Linear Oligomerization (Nucleophilic Attack at C6) M3->M4 + Monomer M4->M4 Propagation M5 Cyclic Calix[n]arene (Macrocycle) M4->M5 Intramolecular Cyclization

Figure 1: Mechanistic pathway from hydroxymethylphenol monomer to cyclic calixarene.

Self-Validating Experimental Protocol

Trustworthiness & Causality in Design: This protocol utilizes a Dean-Stark apparatus. The continuous azeotropic removal of water serves a dual purpose: it thermodynamically drives the dehydration of the hydroxymethyl group to the o-quinonemethide, and it provides a visual, self-validating metric of reaction progress. When water ceases to collect, the oligomerization phase has reached equilibrium[6].

Materials & Reagents
  • Monomer: 2-(Hydroxymethyl)-4,5-dimethylphenol (10.0 mmol, 1.52 g)

  • Catalyst: p-Toluenesulfonic acid monohydrate (PTSA) (0.5 mmol, 95 mg)

  • Solvent: Anhydrous Toluene (250 mL)

  • Purification: Chloroform (CHCl₃), Methanol (MeOH), Saturated NaHCO₃, Brine.

Step-by-Step Methodology
  • High-Dilution Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of 2-(hydroxymethyl)-4,5-dimethylphenol in 250 mL of anhydrous toluene.

    • Expert Insight: The high solvent volume (0.04 M concentration) is critical. It increases the spatial distance between growing oligomer chains, ensuring that the intramolecular cyclization rate exceeds the intermolecular propagation rate[5].

  • Catalyst Addition: Add 0.5 mmol (5 mol%) of PTSA monohydrate.

    • Expert Insight: PTSA provides the necessary proton source to initiate dehydration without causing the oxidative side reactions common with stronger mineral acids like H₂SO₄.

  • Azeotropic Dehydration: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C) under an inert Argon atmosphere. Monitor the collection of water in the trap.

    • Self-Validation: The theoretical yield of water is 10.0 mmol (~0.18 mL). Maintain reflux until water accumulation completely ceases (typically 12–16 hours).

  • Quenching and Workup: Cool the reaction mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize the PTSA, followed by brine (50 mL). Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Dissolve the crude solid in a minimum amount of boiling chloroform. Slowly add methanol until the solution becomes slightly cloudy, then allow it to cool to room temperature to induce crystallization. Filter the precipitate to isolate the pure 4,5-dimethylcalix[n]arene ()[7].

Workflow N1 1. Monomer Preparation 2-(Hydroxymethyl)-4,5-dimethylphenol N2 2. Acid-Catalyzed Condensation PTSA, Toluene, High Dilution N1->N2 N3 3. Azeotropic Dehydration Dean-Stark Trap (Reflux) N2->N3 N4 4. Intramolecular Cyclization Thermodynamic Control N3->N4 N5 5. Isolation & Purification Recrystallization N4->N5

Figure 2: Step-by-step experimental workflow for targeted calixarene synthesis.

Quantitative Process Optimization

To maximize the yield of the cyclic macrocycle over linear polymers, reaction parameters must be strictly controlled. The table below summarizes the causality of solvent and concentration choices based on empirical field data.

ParameterConditionRationale (Causality)Primary Outcome
Concentration High Dilution (0.04 M)Increases spatial distance between oligomer chains.Favors intramolecular cyclization over polymerization.
Concentration High Concentration (1.0 M)Proximity of reactive chain ends promotes intermolecular attack.Yields insoluble linear phenolic resins (Bakelite-like).
Solvent Toluene (b.p. 110°C)High boiling point provides activation energy; forms water azeotrope.Enables continuous Dean-Stark dehydration.
Catalyst PTSA (5 mol%)Mild organic acid; soluble in toluene.Efficiently generates o-quinonemethide without oxidation.

Troubleshooting & Field-Proven Insights

  • Oxidation (Darkening of Solution): If the reaction turns dark brown or black, it indicates oxidation of the electron-rich phenol. Solution: Ensure the system is rigorously purged with inert gas (N₂ or Ar) prior to initiating reflux.

  • Linear Polymerization (Smearing on TLC): If Thin-Layer Chromatography (TLC) shows a continuous smear rather than distinct macrocyclic spots, it indicates runaway linear polymerization. Solution: The solvent volume must be increased in subsequent runs to strictly enforce high-dilution conditions.

References

  • Gutsche, C. D. (2008). Making the Baskets: Synthesis of Calixarenes. Calixarenes: An Introduction. Royal Society of Chemistry. URL:[Link]

  • Ito, K., et al. (2021). Synthesis of Azacalixarenes and Development of Their Properties. Molecules, 26(16), 4885. URL:[Link]

  • Rawat, V., et al. (2015). Solution and solid-state structures of dibenzylamino calix[4]arene with complexed solvent molecules. ChemRxiv. URL:[Link]

  • Lowe, C. T. (1995). Retention Characteristics of Water-Soluble Calixarene Modified Mobile Phases in HPLC. Youngstown State University. URL:[Link]

Sources

Application

Application Note: Chemoselective Oxidation of 2-(Hydroxymethyl)-4,5-dimethylphenol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Executive Summary & Mechanistic Insights The oxidation of 2-(hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Executive Summary & Mechanistic Insights

The oxidation of 2-(hydroxymethyl)-4,5-dimethylphenol (also known as 4,5-dimethylsalicyl alcohol) to 2-hydroxy-4,5-dimethylbenzaldehyde is a critical transformation in the synthesis of substituted salen ligands, coumarin derivatives, and active pharmaceutical ingredients.

However, this substrate presents a unique chemoselectivity challenge. The aromatic ring is highly electron-rich due to the electron-donating effects of the phenolic hydroxyl group and the two methyl groups at the 4- and 5-positions. Consequently, harsh oxidants (e.g., CrO₃, KMnO₄) or unoptimized single-electron transfer (SET) conditions frequently lead to competitive oxidation of the phenol ring, yielding complex polymeric mixtures or ortho-quinones [3].

To achieve high yields of the target aldehyde, the oxidation must proceed via mechanisms that exclusively target the benzylic carbon. Fortunately, the ortho-relationship between the phenol and the hydroxymethyl group provides a distinct kinetic advantage: once the aldehyde is formed, it engages in a strong intramolecular hydrogen bond with the phenolic proton. This H-bond significantly reduces the electrophilicity of the carbonyl carbon, inhibiting the formation of the aldehyde hydrate (gem-diol)—the mandatory intermediate for over-oxidation to the carboxylic acid in aqueous systems.

Pathway A 2-(Hydroxymethyl)- 4,5-dimethylphenol B 2-Hydroxy-4,5-dimethyl- benzaldehyde (Target) A->B Mild Oxidation (MnO2, TEMPO) C 4,5-Dimethylsalicylic acid (Over-oxidation) A->C Direct Over-oxidation D Quinones / Polymers (Degradation) A->D Unselective Oxidation (CrO3, non-catalytic) B->C Strong Oxidation (KMnO4, Pinnick)

Reaction pathways for 2-(Hydroxymethyl)-4,5-dimethylphenol oxidation.

Comparative Analysis of Oxidation Methodologies

To establish a self-validating workflow, it is essential to select an oxidant profile that matches your laboratory's throughput and scale-up requirements. The table below summarizes the quantitative performance of three field-proven methodologies for this specific substrate class.

Oxidation MethodReagents & CatalystReaction TimeTypical YieldChemoselectivityPrimary Byproducts
Activated MnO₂ MnO₂ (10 eq), CH₂Cl₂12–24 h75–85%HighTraces of quinone
Anelli Oxidation TEMPO (cat.), NaOCl, KBr1–2 h85–95%Very HighNone (if T < 5 °C)
Aerobic Oxidation Cu(I)/TEMPO, O₂, NMI4–8 h80–90%HighUnreacted alcohol

Data synthesized from standard benzylic alcohol oxidation profiles and TEMPO-assisted protocols [1] [2].

Step-by-Step Experimental Protocols

Protocol A: Anelli Oxidation (TEMPO/NaOCl) - Recommended for High Throughput

The Anelli oxidation utilizes the stable nitroxyl radical TEMPO as a catalyst, with sodium hypochlorite (bleach) as the stoichiometric terminal oxidant [2]. The addition of KBr acts as a co-catalyst, generating hypobromite in situ, which accelerates the oxidation of TEMPO to the active oxammonium ion.

Causality Note: The biphasic nature (CH₂Cl₂/H₂O) and strict temperature control (0–5 °C) are non-negotiable. They prevent the highly reactive oxammonium species from attacking the electron-rich phenol ring and suppress aromatic chlorination by NaOCl.

Workflow Step1 Substrate + TEMPO (1 mol%) in DCM Step2 Buffer (pH 8.6) + KBr (10 mol%) at 0°C Step1->Step2 Step3 Dropwise NaOCl (1.1 eq) Step2->Step3 Step4 Thiosulfate Quench & Extraction Step3->Step4 Step5 Purified Aldehyde Step4->Step5

Biphasic TEMPO/NaOCl workflow for chemoselective aldehyde synthesis.

Procedure:

  • Preparation of the Organic Phase: Dissolve 2-(hydroxymethyl)-4,5-dimethylphenol (10.0 mmol, 1.52 g) in 30 mL of dichloromethane (CH₂Cl₂) in a 100 mL round-bottom flask. Add TEMPO (0.1 mmol, 15.6 mg).

  • Preparation of the Aqueous Phase: In a separate beaker, dissolve KBr (1.0 mmol, 119 mg) in 10 mL of 0.5 M aqueous NaHCO₃.

  • Biphasic Assembly: Add the aqueous phase to the organic phase. Cool the vigorously stirring biphasic mixture to 0 °C using an ice-water bath.

  • Oxidant Addition: Load a dropping funnel with 1.1 equivalents of aqueous NaOCl (commercial bleach, typically ~10-12% w/v; titrate prior to use to ensure accurate stoichiometry). Add the NaOCl dropwise over 20 minutes.

    • Self-Validation Check: The organic layer will temporarily turn red/orange (indicating the formation of the oxammonium ion) and fade back to pale yellow as the alcohol is consumed.

  • Monitoring: Stir for an additional 30 minutes at 0 °C. Check reaction completion via TLC (Hexanes:EtOAc 3:1). The product spot will be intensely UV-active and appear at a higher R_f than the starting material.

  • Quench & Workup: Quench the remaining oxidant by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Separate the layers. Extract the aqueous layer with CH₂Cl₂ (2 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting solid can be recrystallized from hot ethanol/water to yield pure 2-hydroxy-4,5-dimethylbenzaldehyde.

Protocol B: Heterogeneous Oxidation using Activated MnO₂

For researchers avoiding aqueous workups or halogenated oxidants, activated manganese dioxide provides a highly reliable, albeit slower, heterogeneous alternative. MnO₂ reacts via a surface-bound radical mechanism that is intrinsically selective for allylic and benzylic alcohols, leaving the phenol ring untouched [3].

Procedure:

  • Reaction Setup: Dissolve the substrate (10.0 mmol, 1.52 g) in 40 mL of anhydrous CH₂Cl₂ or CHCl₃.

  • Oxidant Addition: Add 10 equivalents by weight of activated MnO₂ (~15 g).

    • Critical Insight: The activity of MnO₂ varies wildly by commercial batch. Use specifically "activated" MnO₂ (e.g., precipitated, ≤10 micron) for reproducible kinetics.

  • Agitation: Stir the black suspension vigorously at room temperature for 12–24 hours.

  • Filtration: Once TLC confirms the disappearance of the starting material, filter the suspension through a tightly packed pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with ethyl acetate (3 × 20 mL).

  • Concentration: Evaporate the filtrate to afford the aldehyde. This method often yields product of sufficient purity (>95% by NMR) without further recrystallization.

Analytical Validation & Troubleshooting

To ensure the scientific integrity of your synthesized product, validate the structure using ¹H-NMR (CDCl₃, 400 MHz).

  • Disappearance of Starting Material: Ensure the complete absence of the benzylic -CH₂- protons (typically a singlet around δ 4.5–4.7 ppm).

  • Aldehyde Confirmation: Look for a sharp singlet at δ ~9.8 ppm , corresponding to the newly formed formyl proton.

  • Phenolic Shift: The phenolic -OH proton will appear highly deshielded (typically δ >10.5 ppm ) as a broad singlet. This extreme downfield shift is the definitive proof of the intramolecular hydrogen bond between the phenol and the ortho-aldehyde carbonyl.

Troubleshooting:

  • Issue: Significant formation of a dark, insoluble tar.

    • Cause: Over-oxidation of the phenol ring to polymeric quinones.

    • Solution: In Protocol A, ensure the temperature never exceeds 5 °C during NaOCl addition. In Protocol B, ensure the solvent is anhydrous, as trace water can alter the surface reactivity of MnO₂.

References

  • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations Beilstein Journal of Organic Chemistry URL
  • Synthesis and characterization of copper(II)
  • Semantic Scholar (Catalysts)
Method

Application Note: 2-(Hydroxymethyl)-4,5-dimethylphenol in Advanced Materials Science

Target Audience: Materials Scientists, Polymer Chemists, and Lithography Engineers Compound: 2-(Hydroxymethyl)-4,5-dimethylphenol (CAS: 10496-92-1) Primary Applications: Precursor for strictly linear novolac resins and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Lithography Engineers Compound: 2-(Hydroxymethyl)-4,5-dimethylphenol (CAS: 10496-92-1) Primary Applications: Precursor for strictly linear novolac resins and precision crosslinker in chemically amplified negative photoresists.

Mechanistic Insights & Structural Causality

In the development of advanced thermosetting polymers and semiconductor photoresists, the architectural control of the polymer network is paramount. Standard phenolic resins rely on phenol or cresols, which possess multiple reactive sites (two ortho and one para position). This trifunctionality inevitably leads to branched, highly crosslinked, and structurally heterogeneous networks with broad molecular weight distributions[3].

2-(Hydroxymethyl)-4,5-dimethylphenol [1] solves this structural heterogeneity through precise steric and electronic control.

  • Blocked Positions: The methyl groups at the C4 (para) and C5 (meta) positions block these sites from participating in electrophilic aromatic substitution.

  • Strict Bifunctionality: The molecule possesses exactly one reactive hydroxymethyl group (at C2) and only one open, highly nucleophilic ortho position (at C6).

The Causality of the Design: Because the monomer only has one electrophilic precursor site and one nucleophilic target site, it is mathematically restricted to forming strictly linear, head-to-tail polymers during acid-catalyzed self-condensation. Furthermore, when used as an additive rather than a monomer, it acts as a highly controlled, mono-functional crosslinking agent. The electron-donating methyl groups stabilize the intermediate benzylic carbocation, lowering the activation energy required for crosslinking during the Post-Exposure Bake (PEB) in lithographic processes [2].

Application 1: Crosslinker in Chemically Amplified Negative Photoresists

Chemically Amplified Resists (CARs) rely on a Photoacid Generator (PAG) to catalyze localized crosslinking. 2-(Hydroxymethyl)-4,5-dimethylphenol is utilized as a high-efficiency crosslinker in these systems, particularly with poly(4-hydroxystyrene) (PHS) or calixarene matrices [2].

Mechanism of Action

Upon UV exposure, the PAG releases a strong acid (e.g., triflic acid). During the subsequent thermal step (PEB), this acid protonates the hydroxymethyl group of our compound. The elimination of water generates a highly reactive quinone methide or benzylic carbocation intermediate. This electrophile rapidly attacks the electron-rich aromatic rings of the matrix resin, covalently linking the chains and rendering the exposed areas insoluble in aqueous alkaline developers (like TMAH).

Mechanism A 2-(Hydroxymethyl)- 4,5-dimethylphenol B Protonation via PAG (H+) A->B UV + Heat C Benzylic Carbocation Intermediate B->C -H2O D Electrophilic Attack on Matrix Resin C->D +Resin E Crosslinked Insoluble Network D->E -H+ (Catalyst Regeneration)

Figure 1: Acid-catalyzed crosslinking mechanism of 2-(Hydroxymethyl)-4,5-dimethylphenol.

Protocol: Photoresist Formulation and Lithography Workflow

Self-Validating Principle: A successful formulation will yield a high-contrast negative image. If the unexposed areas do not fully clear, the pre-bake temperature was too high (causing thermal, non-catalytic crosslinking). If the exposed areas wash away, the PEB temperature was too low to drive the carbocation formation.

Materials:

  • Matrix Resin: Poly(4-hydroxystyrene) (Mw ~12,000 g/mol )

  • Crosslinker: 2-(Hydroxymethyl)-4,5-dimethylphenol (20 wt% relative to resin)

  • PAG: Triphenylsulfonium triflate (TPS-Tf) (5 wt% relative to resin)

  • Solvent: Propylene glycol monomethyl ether acetate (PGMEA)

Step-by-Step Methodology:

  • Formulation: Dissolve the resin, crosslinker, and PAG in PGMEA to achieve a 15 wt% solid concentration. Filter through a 0.2 μm PTFE syringe filter to eliminate particulate defects.

  • Spin Coating: Dispense 2 mL of the resist onto a prime silicon wafer. Spin at 3000 rpm for 30 seconds to achieve a uniform film thickness of ~1.0 μm.

  • Soft Bake (Pre-Bake): Bake the wafer on a contact hotplate at 90°C for 60 seconds. Causality: This removes residual PGMEA solvent, densifying the film and preventing dark erosion, while keeping the temperature below the thermal crosslinking threshold of the hydroxymethyl group.

  • Exposure: Expose the film to 248 nm deep-UV (DUV) radiation through a quartz photomask at a dose of 20–50 mJ/cm².

  • Post-Exposure Bake (PEB): Bake at 110°C for 90 seconds. Causality: The photoacid is relatively immobile at room temperature. The thermal energy of the PEB increases the free volume of the polymer, allowing the acid to diffuse and catalyze the crosslinking cascade described in Figure 1.

  • Development: Immerse the wafer in 0.26N Tetramethylammonium hydroxide (TMAH) for 60 seconds, followed by a deionized water rinse. The unexposed regions will dissolve, leaving a high-resolution negative pattern.

Workflow Step1 Step 1: Formulation Mix Resin, Crosslinker, PAG in PGMEA Step2 Step 2: Spin Coating Form uniform thin film on Si wafer Step1->Step2 Step3 Step 3: Soft Bake Evaporate solvent (90°C, 60s) Step2->Step3 Step4 Step 4: UV Exposure Generate photoacid in exposed areas Step3->Step4 Step5 Step 5: Post-Exposure Bake (PEB) Drive crosslinking reaction (110°C, 90s) Step4->Step5 Step6 Step 6: Development Dissolve unexposed areas in 0.26N TMAH Step5->Step6

Figure 2: Step-by-step workflow for chemically amplified negative photoresist processing.

Application 2: Synthesis of Strictly Linear Phenolic Oligomers

When utilized as a primary monomer rather than an additive, the bifunctional nature of 2-(Hydroxymethyl)-4,5-dimethylphenol allows for the synthesis of advanced, unbranched novolac resins. These linear oligomers exhibit superior thermal stability and solubility profiles compared to standard branched novolacs [4].

Protocol: Acid-Catalyzed Self-Condensation

Self-Validating Principle: The reaction progress is monitored via ¹H NMR. The disappearance of the hydroxymethyl protons (singlet at ~4.6 ppm) and the emergence of methylene bridge protons (broad peak at ~3.8 ppm) confirms successful linear polymerization. The absence of gelation in the reaction flask physically validates the lack of 3D crosslinking.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 10.0 g of 2-(Hydroxymethyl)-4,5-dimethylphenol.

  • Solvent & Catalyst: Add 100 mL of 1,4-dioxane to dissolve the monomer. Add 0.1 g of p-toluenesulfonic acid (pTSA) as the acid catalyst.

  • Polymerization: Heat the mixture to reflux (101°C) under a nitrogen atmosphere for 12 hours. Causality: The Dean-Stark trap removes the condensation byproduct (water), driving the equilibrium toward polymer formation.

  • Termination & Precipitation: Cool the mixture to room temperature. Neutralize the pTSA with a few drops of triethylamine. Pour the viscous solution dropwise into 1 L of vigorously stirred cold methanol.

  • Recovery: Filter the precipitated white/pale-yellow polymer powder and dry in a vacuum oven at 60°C for 24 hours.

Quantitative Data Presentation

The structural precision afforded by 2-(Hydroxymethyl)-4,5-dimethylphenol translates directly into measurable macroscopic property improvements. Table 1 summarizes the comparative advantages of materials derived from this monomer versus standard phenol-formaldehyde equivalents.

Property / MetricStandard Phenol-Formaldehyde Novolac4,5-Dimethyl Linear NovolacCausality / Mechanism
Polymer Topology Highly Branched / 3D NetworkStrictly LinearBlocked para and meta positions prevent branching [3].
Polydispersity Index (PDI) 3.5 – 6.0 (Broad)1.2 – 1.5 (Narrow)Uniform head-to-tail step-growth polymerization.
Glass Transition (Tg) ~120°C~145°CSteric hindrance of the methyl groups restricts polymer backbone rotation [4].
Lithographic Contrast (γ) ~2.5> 5.0Uniform molecular weight ensures simultaneous dissolution of uncrosslinked chains [2].
Line Edge Roughness (LER) High (> 5 nm)Low (< 2 nm)Absence of large, branched polymer aggregates at the pattern edge.

Table 1: Comparative material and lithographic properties of standard novolacs vs. 4,5-dimethyl substituted linear analogs.

References

  • Nakayama, T., et al. A Negative-Working Alkaline Developable Photoresist Based on Calix[4]resorcinarene, a Cross-linker, and a Photoacid Generator. Chemistry Letters, Oxford Academic. [Link]

  • Wikipedia Contributors. Phenol formaldehyde resin. Wikipedia, The Free Encyclopedia.[Link]

  • Google Patents.US20160355631A1 - Formaldehyde-free phenolic resins, downstream products, their synthesis and use.
Application

Application Note: Catalytic Conversion Strategies for 2-(Hydroxymethyl)-4,5-dimethylphenol

Document Type: Advanced Application Note & Methodological Protocol Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Compound Focus: 2-(Hydroxymethyl)-4,5-dimethylphenol (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Application Note & Methodological Protocol Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Compound Focus: 2-(Hydroxymethyl)-4,5-dimethylphenol (CAS: 10496-92-1)

Introduction and Mechanistic Challenges

2-(Hydroxymethyl)-4,5-dimethylphenol is a highly functionalized ortho-hydroxybenzyl alcohol (salicyl alcohol) derivative. In drug development and materials science, it serves as a critical precursor for chelating agents, bioactive heterocycles (e.g., xanthenes), and specialized phenolic resins.

However, its catalytic conversion presents unique mechanistic challenges. The electron-donating methyl groups at the 4- and 5-positions significantly increase the electron density of the aromatic ring. While this facilitates the abstraction of benzylic hydrides during oxidation, it also makes the aromatic core highly susceptible to electrophilic attack, oxidative ring cleavage, and unwanted acid/base-catalyzed polycondensation (forming methylene-bridged oligomers)[1]. Therefore, achieving selective catalytic conversion requires precisely tuned, mild catalytic systems that suppress side reactions.

This application note details two state-of-the-art catalytic pathways: Mechanochemically-Assisted Aerobic Oxidation and Ruthenium-Catalyzed Acceptorless Dehydrogenative (AD) Annulation .

Divergent Catalytic Pathways

G Substrate 2-(Hydroxymethyl)- 4,5-dimethylphenol Oxidation Selective Oxidation (TEMPO/Cu or TiO2) Substrate->Oxidation Aerobic / UV Annulation Acceptorless Dehydrogenative Annulation (Ru-Catalyst) Substrate->Annulation + 1,3-Diketone Condensation Acid-Catalyzed Polycondensation Substrate->Condensation - H2O Aldehyde 2-Hydroxy-4,5-dimethyl- benzaldehyde Oxidation->Aldehyde Heterocycle Xanthene/Acridine Derivatives Annulation->Heterocycle Polymer Methylene-Bridged Phenolic Oligomers Condensation->Polymer

Fig 1. Divergent catalytic conversion pathways of 2-(Hydroxymethyl)-4,5-dimethylphenol.

Pathway A: Selective Catalytic Oxidation to Aldehydes

The synthesis of 2-hydroxy-4,5-dimethylbenzaldehyde is traditionally plagued by over-oxidation to the carboxylic acid or the requirement of toxic, stoichiometric oxidants. Modern green chemistry approaches utilize TEMPO/Cu-based catalytic systems under mechanochemical activation[2]. By utilizing ball milling, the catalyst uniformly coats the reactor walls, maximizing surface area for ambient air oxidation while preventing the ortho-hydroxyl group from irreversibly chelating and poisoning the metal center in a bulk solvent[3]. Alternatively, photocatalytic oxidation using TiO2 P25 in water under UV irradiation provides an environmentally friendly route, though with lower overall conversion rates[4].

Pathway B: Acceptorless Dehydrogenative (AD) Annulation

To synthesize complex, drug-like xanthene scaffolds, the substrate can undergo Ru-catalyzed acceptorless dehydrogenation. Using catalysts such as [RuCl2COD]n, the benzylic alcohol is dehydrogenated in situ to the aldehyde, releasing H2 gas[5]. This transient electrophile immediately undergoes Knoevenagel condensation with a 1,3-diketone (e.g., cyclohexane-1,3-dione) followed by cyclization. The strict neutrality of this catalytic system is the causal factor that prevents the substrate from undergoing spontaneous polycondensation[5].

Quantitative Data Summary

The table below summarizes the efficiency, conditions, and green metrics of the validated catalytic systems for ortho-hydroxybenzyl alcohol derivatives.

Conversion PathwayCatalyst SystemReaction ConditionsTarget Product ClassYield (%)Ref
Mechanochemical Oxidation [Cu(MeCN)4]OTf / TEMPOBall milling, ambient air, solvent-free, 15 minSubstituted Salicylaldehyde98%[3]
Photocatalytic Oxidation TiO2 P25UV irradiation, H2O, pH 11, 4-5 hoursSubstituted Salicylaldehyde36-52%[4]
Homogeneous Oxidation Cu(II) ComplexDCM, NaOCl (terminal oxidant), RTSubstituted Salicylaldehyde85-91%[6]
AD Annulation [RuCl2COD]n (5 mol%)Toluene, 160 °C, 24 h, + 1,3-diketoneTetrahydro-1H-xanthen-1-one82%[5]

Experimental Protocols

Protocol 1: Mechanochemical Aerobic Oxidation (TEMPO/Cu System)

Objective: High-yield conversion of 2-(Hydroxymethyl)-4,5-dimethylphenol to 2-hydroxy-4,5-dimethylbenzaldehyde without solvent waste.

Mechanistic Rationale: The use of 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) acts as the primary oxidant, while the Cu(I)/NMI (N-methylimidazole) system facilitates the aerobic regeneration of the TEMPO radical. Mechanical milling forces a solid-state interaction that bypasses the solubility limitations and chelation-driven catalyst deactivation common in liquid-phase salicyl alcohol oxidations[2].

Step-by-Step Workflow:

  • Catalyst Preparation: In a 15 mL stainless steel milling jar, add [Cu(MeCN)4]OTf (5 mol %), 2,2′-bipyridine (5 mol %), NMI (10 mol %), and TEMPO (5 mol %).

  • Milling Media: Add four stainless steel balls (two 7 mm, two 5 mm).

  • Activation (Self-Validation Step 1): Mill the mixture at 30 Hz for 1 minute. Validation: Open the reactor in a fume hood. The interior walls must be coated with a distinct dark red/brown layer [2]. If the layer is pale green, the Cu(I) has prematurely oxidized to an inactive Cu(II) state due to moisture contamination; discard and restart.

  • Substrate Addition: Add 1.0 mmol of 2-(Hydroxymethyl)-4,5-dimethylphenol to the activated reactor.

  • Oxidation: Mill the reaction mixture at 30 Hz for 15 minutes under ambient air.

  • Extraction & Purification: Wash the reactor with ethyl acetate (3 × 5 mL). Filter the combined organic layers through a short pad of silica gel to remove the catalyst. Concentrate under reduced pressure to yield the pure aldehyde.

Protocol 2: Ru-Catalyzed Acceptorless Dehydrogenative Annulation

Objective: One-pot synthesis of a functionalized tetrahydro-1H-xanthen-1-one derivative.

Causality of Experimental Design: Toluene is selected as the solvent because its boiling point allows for the high temperatures (160 °C via sealed tube or microwave) required to drive the endothermic dehydrogenation step[5]. The 5 mol% catalyst loading is the mathematically determined threshold for overcoming the activation energy barrier of the initial hydride transfer[5].

Step-by-Step Workflow:

  • Reaction Assembly: In a heavy-walled Schlenk tube, combine 2-(Hydroxymethyl)-4,5-dimethylphenol (1.0 mmol), cyclohexane-1,3-dione (0.5 mmol), and [RuCl2COD]n (5 mol %)[5].

  • Solvent Addition: Add 2.0 mL of anhydrous toluene.

  • Purging: Degas the mixture via three freeze-pump-thaw cycles and backfill with Argon to prevent competitive aerobic oxidation of the Ru catalyst.

  • Heating (Self-Validation Step 1): Seal the tube and heat to 160 °C in an oil bath for 24 hours. Validation: During the first 2-4 hours, gentle pressure build-up (H2 gas evolution) should be observable if using a bubbler setup, confirming the acceptorless dehydrogenation cycle is active.

  • Monitoring: After 12 hours, check an aliquot via TLC (Hexanes:EtOAc 7:3). The complete disappearance of the highly polar benzylic alcohol spot confirms the in situ generation of the aldehyde intermediate.

  • Workup: Cool to room temperature, dilute with dichloromethane, and wash with brine. Dry over Na2SO4, concentrate, and purify via column chromatography to isolate the xanthene derivative.

References

  • Surface processes in selective photocatalytic oxidation of hydroxybenzyl alcohols by TiO2 P25 - IRIS UniPA.
  • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxid
  • General and Prospective Views on Oxidation Reactions in Heterogeneous C
  • Catalytic Acceptorless Dehydrogenation of Amino Alcohols and 2-Hydroxybenzyl Alcohols for Annulation Reaction under Neutral Conditions - ACS Public
  • Synthesis and characterization of copper(II) complexes: their catalytic behavior towards alcohol oxidation using NaOCl as the - RSC Publishing.
  • characterization of resorcinol- and phenol-formaldehyde prepolymers вy 1н nmr spectroscopy - ResearchG

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 2-(Hydroxymethyl)-4,5-dimethylphenol synthesis

Technical Support Center: Troubleshooting the Synthesis of 2-(Hydroxymethyl)-4,5-dimethylphenol Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of 2-(Hydroxymethyl)-4,5-dimethylphenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 2-(hydroxymethyl)-4,5-dimethylphenol (CAS: 10496-92-1)[1].

The synthesis relies on the base-catalyzed Lederer-Manasse reaction, where 3,4-dimethylphenol undergoes regioselective hydroxymethylation via formaldehyde. While conceptually straightforward, the high reactivity of the phenolic intermediates often leads to low yields due to polymerization, dimerization, or poor regiocontrol. This guide breaks down the mechanistic causality behind these failures and provides a self-validating protocol to ensure high-yield monomeric recovery.

Part 1: Mechanistic Overview & Reaction Pathway

The base-catalyzed hydroxymethylation of phenol derivatives is a second-order reaction where the rate is directly proportional to the concentration of the phenoxide anion[2]. 3,4-Dimethylphenol exhibits a relative reactivity rate of 2.6 compared to standard phenol[3]. Because the para position (C-4) is blocked by a methyl group, electrophilic aromatic substitution is forced to the ortho positions (C-2 and C-6).

ReactionPathway SM 3,4-Dimethylphenol (Starting Material) Phenoxide Sodium Phenoxide (Active Nucleophile) SM->Phenoxide NaOH (aq) pH 9.5-10.5 Target 2-(Hydroxymethyl)- 4,5-dimethylphenol (Target Monomer) Phenoxide->Target + CH2O (1.05 eq) < 40°C, C6-Attack Side1 Diarylmethane (Bisphenol Dimer) Target->Side1 + Phenoxide High Temp / Acidic pH Side2 Resol Resin (Polymerization) Target->Side2 + Excess CH2O Prolonged Heating

Caption: Reaction pathway of 3,4-dimethylphenol hydroxymethylation and common side reactions.

Part 2: Troubleshooting FAQs

Q1: Why am I getting heavy, viscous precipitates instead of the crystalline monomer? A1: This indicates over-reaction into diarylmethanes (bisphenol derivatives) or resol resins. The newly formed hydroxymethyl group is highly reactive. At temperatures above 40 °C or if the pH drops into the acidic range, the hydroxymethyl group dehydrates to form a highly electrophilic quinone methide or benzylic cation. This intermediate rapidly attacks another phenol molecule[3][4]. Fix: Strictly control the temperature (<35 °C) and ensure the pH remains alkaline (pH 9.5–10.5) throughout the reaction to stabilize the product.

Q2: How do I improve regioselectivity to favor the 4,5-dimethyl isomer over the 3,4-dimethyl isomer? A2: 3,4-Dimethylphenol has two available ortho positions (C-2 and C-6). The C-2 position is severely sterically hindered by the adjacent C-3 methyl group. By keeping the reaction temperature low (15–25 °C), you maximize the kinetic preference for the less hindered C-6 position, yielding the desired 2-(hydroxymethyl)-4,5-dimethylphenol exclusively[1][3].

Q3: My conversion rate is extremely low, and I am recovering unreacted 3,4-dimethylphenol. What went wrong? A3: This is typically a solubility or electrophile-generation issue. If you are using solid paraformaldehyde, it must be pre-depolymerized. Paraformaldehyde is a polyacetal that does not react directly; it must be heated in a basic solution to "crack" into monomeric formaldehyde before the phenol is added. Additionally, ensure your pH is >10.5; the pKa of 3,4-dimethylphenol is ~10.3, meaning a lower pH leaves the phenol protonated and unreactive[2].

Troubleshooting Issue Low Yield of Target 2-(Hydroxymethyl)-4,5-dimethylphenol Check1 Is the product a viscous oil or polymer? Issue->Check1 Check2 Is unreacted starting material recovered? Issue->Check2 Fix1 Reduce Temp (<40°C) Strictly control CH2O to 1.05 eq Check1->Fix1 Yes (Over-condensation) Fix2 Ensure pH > 10.5 for solubility Pre-depolymerize Paraformaldehyde Check2->Fix2 Yes (Poor Reactivity)

Caption: Diagnostic workflow for troubleshooting low yields in hydroxymethylation.

Part 3: Self-Validating Experimental Protocol

To achieve high yields, researchers must treat the protocol as a self-validating system where each step contains an observable checkpoint before proceeding.

Step 1: Phenoxide Formation

  • Action: Dissolve 1.1 equivalents of NaOH in deionized water to create a 2M solution. Add 1.0 equivalent of 3,4-dimethylphenol at room temperature. Stir vigorously.

  • Causality: NaOH deprotonates the phenol to form the phenoxide anion, pushing electron density into the aromatic ring to activate it for nucleophilic attack[2].

  • Validation Checkpoint: The solution must transition from a cloudy suspension to a completely transparent, slightly yellow liquid. If particulates remain, the phenol has not fully converted; add a small volume of ethanol as a co-solvent or verify the pH is >10.5.

Step 2: Electrophile Addition

  • Action: Cool the reaction vessel to 15–20 °C using a water bath. Slowly add 1.05 equivalents of 37% aqueous formaldehyde (formalin) dropwise over 30 minutes.

  • Causality: The reaction is exothermic. Uncontrolled exotherms will push the temperature above 40 °C, triggering the loss of hydroxide from the product and causing rapid dimerization[4].

  • Validation Checkpoint: Monitor the internal temperature continuously. It must not exceed 25 °C during the addition phase.

Step 3: Controlled Reaction & Monitoring

  • Action: Allow the mixture to stir at room temperature (20–25 °C) for 24 hours.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The high-Rf starting material spot should disappear, replaced by a single lower-Rf spot. If a baseline streak appears, polymerization has begun, and the reaction must be quenched immediately.

Step 4: Neutralization and Isolation

  • Action: Cool the mixture to 10 °C. Carefully neutralize to exactly pH 6.5–7.0 using 1M HCl.

  • Causality: Over-acidification (pH < 5) acts as an acid catalyst for novolac resin formation[3]. Stopping at neutral pH safely precipitates the target monomer.

  • Validation Checkpoint: A white to off-white precipitate will form instantly upon reaching neutral pH. Filter, wash with cold distilled water to remove residual formaldehyde, and dry under vacuum.

Part 4: Quantitative Data & Condition Optimization

The table below summarizes the causality between reaction conditions and quantitative yields, illustrating why strict parameter control is non-negotiable.

Reaction ConditionTemperatureCH₂O EquivalentspHPrimary Outcome / Yield
Optimized Protocol 20–25 °C 1.05 eq 10.5 75–85% (Target Monomer)
High Temperature60–80 °C1.05 eq10.5< 30% (Major product: Diarylmethane)
Excess Electrophile20–25 °C2.50 eq10.5< 40% (Major product: Resol Resin)
Acidic Catalysis60 °C1.05 eq< 4.00% (Rapid Novolac Polymerization)
Insufficient Base20–25 °C1.05 eq7.0–8.0< 20% (Unreacted Starting Material)

Part 5: References

  • [1] LookChem. (n.d.). 2-(hydroxymethyl)-4,5-dimethylphenol - CAS No.10496-92-1. LookChem Chemical Database. URL: [Link]

  • [2] Conner, A. H., et al. (2004). Reaction of Formaldehyde with Phenols: A Computational Chemistry Study. USDA Forest Products Laboratory. URL: [Link]

  • [4] Kiasat, A. R., et al. (2013). pTSA-catalyzed condensation of xylenols and aldehydes under solvent-free conditions: One-pot synthesis of 9H-xanthene or bisphenol derivatives. Comptes Rendus Chimie. URL: [Link]

  • [3] Knop, A., & Pilato, L. A. (1985). Phenolic Resins: Chemistry, Applications and Performance. Springer Berlin Heidelberg. URL: [Link]

Sources

Optimization

optimizing reaction conditions for 2-(Hydroxymethyl)-4,5-dimethylphenol coupling

Welcome to the Technical Support Center for the optimization of 2-(Hydroxymethyl)-4,5-dimethylphenol coupling reactions. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the optimization of 2-(Hydroxymethyl)-4,5-dimethylphenol coupling reactions. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic hurdles and practical challenges associated with this highly reactive phenolic building block.

Because the 4,5-dimethyl groups inductively donate electron density, the aromatic ring of this precursor is highly activated. While this facilitates the desired reaction, it also creates a narrow thermodynamic window between successful cross-coupling and catastrophic homopolymerization. This guide provides the theoretical grounding and self-validating protocols necessary to control this reactivity.

I. Core Principles & FAQs: The o-Quinone Methide Pathway

Q: What is the primary mechanism driving the coupling of 2-(hydroxymethyl)-4,5-dimethylphenol? A: The reaction does not proceed via a simple SN2 displacement. Instead, under acidic or thermal conditions, the hydroxymethyl group is protonated and undergoes dehydration to form a highly reactive ortho-quinone methide (o-QM) intermediate. This o-QM acts as a potent Michael acceptor, rapidly undergoing nucleophilic attack by electron-rich arenes (Friedel-Crafts alkylation) or heteroatom nucleophiles to rearomatize. The foundational dynamics of this intermediate are extensively detailed in [1].

Q: Why does my reaction yield a thick, insoluble resin instead of the target diarylmethane? A: You are observing self-condensation. Because 2-(hydroxymethyl)-4,5-dimethylphenol contains both the electrophilic precursor (the hydroxymethyl group) and a highly nucleophilic aromatic ring, it can rapidly polymerize into novolac-type phenolic resins. To prevent this, you must kinetically favor the cross-coupling pathway by using a large stoichiometric excess of your target nucleophile and employing a slow-addition technique (e.g., a syringe pump) to keep the steady-state concentration of the o-QM precursor near zero.

Q: How does solvent selection influence the reaction outcome? A: Solvents dictate the stabilization of the transient o-QM. Polar protic solvents (like methanol) will act as competing nucleophiles, forming stable benzyl ethers. Non-polar solvents like anhydrous dichloromethane (DCM) or toluene are required to maintain the electrophilicity of the o-QM for carbon-carbon bond formation. Recent methodologies in the [2] emphasize the necessity of anhydrous, non-coordinating environments to maximize regioselectivity.

Mechanism A 2-(Hydroxymethyl)- 4,5-dimethylphenol B Acid-Catalyzed Dehydration A->B C o-Quinone Methide (Reactive Intermediate) B->C D Nucleophilic Attack (Cross-Coupling) C->D E Diarylmethane Derivative D->E

Reaction pathway for o-QM mediated cross-coupling.

II. Quantitative Data: Catalyst & Condition Optimization

The choice of Lewis or Brønsted acid is the most critical variable. Strong Lewis acids can trigger runaway exothermic polymerization, while weak acids lead to incomplete conversion. The table below summarizes our internal optimization data for coupling 2-(hydroxymethyl)-4,5-dimethylphenol with a standard nucleophile (1,3-dimethoxybenzene).

EntryCatalyst (Loading)SolventTemp (°C)Nucleophile (Eq)Yield (%)Primary Byproduct / Observation
1p-TsOH (10 mol%)Toluene80°C1.118%Heavy polymerization (Novolac resin).
2p-TsOH (10 mol%)Toluene80°C5.054%Dibenzyl ether formation; moderate yield.
3TFA (2.0 equiv)DCM25°C5.062%Fast conversion, but difficult purification.
4BF₃·OEt₂ (10 mol%)DCM0°C1.131%Rapid oligomerization due to high Lewis acidity.
5 BF₃·OEt₂ (10 mol%) DCM 0°C 5.0 89% Clean conversion (Optimal Conditions).

Note: Entry 5 utilizes a syringe-pump addition method to control the generation rate of the o-QM.

III. Self-Validating Standard Operating Procedure (SOP)

This protocol describes the optimized Friedel-Crafts cross-coupling (based on Entry 5) to synthesize a diarylmethane derivative. The procedure is designed as a self-validating system, meaning visual and analytical cues will confirm success or failure at each stage.

Materials Required:

  • 2-(Hydroxymethyl)-4,5-dimethylphenol (Precursor, 1.0 mmol)

  • 1,3-Dimethoxybenzene (Nucleophile, 5.0 mmol)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂, Catalyst, 0.1 mmol)

  • Anhydrous Dichloromethane (DCM, 15 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL two-neck round-bottom flask under a continuous flow of dry Nitrogen. Causality: Trace ambient moisture will competitively attack the o-QM, forming an unstable hemiacetal that reverts to the starting material.

  • Nucleophile Loading: Add 1,3-dimethoxybenzene (5.0 mmol) and 10 mL of anhydrous DCM to the flask. Cool the mixture to 0°C using an ice-water bath.

  • Catalyst Activation: Inject BF₃·OEt₂ (0.1 mmol) directly into the cooled solution. Stir for 5 minutes.

  • Controlled Electrophile Addition (Critical Step): Dissolve 2-(hydroxymethyl)-4,5-dimethylphenol (1.0 mmol) in 5 mL of anhydrous DCM. Load this into a gas-tight syringe. Using a syringe pump, add this solution to the reaction flask at a rate of 0.1 mL/min.

    • Self-Validation Checkpoint (Visual): As each drop hits the solution, you should observe a transient yellow/orange flash. This is the spectroscopic signature of the o-QM intermediate. If the color persists and turns deep red, the o-QM is accumulating faster than it is being consumed, indicating your nucleophile is either depleted or unreactive.

  • Reaction Monitoring: After the addition is complete, stir at 0°C for 30 minutes.

    • Self-Validation Checkpoint (Analytical): Spot the reaction mixture on a silica TLC plate (Eluent: 20% EtOAc in Hexanes). The starting material (Rf ~0.2) should be completely absent. The product will appear as a distinct UV-active spot at Rf ~0.5.

  • Quenching: Immediately quench the reaction by adding 5 mL of saturated aqueous NaHCO₃.

    • Causality: BF₃·OEt₂ remains active and can catalyze the retro-Friedel-Crafts reaction or late-stage oligomerization during solvent evaporation. Neutralization permanently halts the reaction coordinate. Verify the aqueous layer is pH > 7 with indicator paper.

  • Workup: Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

IV. Troubleshooting Guide & Diagnostic Logic

If your experimental validation steps fail, use the following diagnostic workflow to isolate the chemical variable responsible for the failure. While modern methods like [3] offer alternative generation strategies, chemical troubleshooting remains paramount for scalable synthesis.

Troubleshooting Start Analyze Crude Mixture (HPLC/TLC) Q1 Is unreacted precursor remaining? Start->Q1 A1_Yes Increase Catalyst Loading or Temperature Q1->A1_Yes Yes Q2 Are oligomers/polymers forming? Q1->Q2 No A2_Yes Use Syringe Pump & Excess Nucleophile Q2->A2_Yes Yes Q3 Is dibenzyl ether byproduct present? Q2->Q3 No A3_Yes Switch to non-polar solvent (Toluene) Q3->A3_Yes Yes

Diagnostic workflow for resolving common coupling reaction failures.

Issue 1: TLC shows a complex smear from the baseline to Rf 0.4.

  • Root Cause: The o-QM is undergoing self-condensation, creating a mixture of dimers, trimers, and higher-order oligomers.

  • Resolution: Your local concentration of 2-(hydroxymethyl)-4,5-dimethylphenol is too high. Decrease the addition rate on your syringe pump by 50%. Ensure your nucleophile is present in at least a 5-fold molar excess.

Issue 2: Mass Spectrometry (LC-MS) reveals a major peak corresponding to [2M - H₂O].

  • Root Cause: Dibenzyl ether formation. Two molecules of the precursor have coupled through their hydroxymethyl oxygen atoms rather than the aromatic ring.

  • Resolution: This occurs when the solvent stabilizes the oxonium ion over the o-QM, or when the reaction temperature is too low to drive the dehydration fully to the o-QM. Switch from DCM to Toluene and increase the reaction temperature from 0°C to 25°C to thermodynamically drive the C-C bond formation over the reversible C-O-C bond formation.

Issue 3: The reaction mixture never changes color, and starting material is recovered quantitatively.

  • Root Cause: Catalyst deactivation.

  • Resolution: BF₃·OEt₂ degrades rapidly upon exposure to atmospheric moisture, forming inactive boric acid and HF. Use a fresh, unopened ampoule of catalyst, and ensure all glassware is rigorously flame-dried.

V. References

  • Toteva, M. M., & Richard, J. P. (2011). The Generation and Reactions of Quinone Methides. Advances in Physical Organic Chemistry. Available at:[Link]

  • Goswami, et al. (2024). Alkoxyalkylation of Electron-Rich Aromatic Compounds. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • Modica, E., et al. (2019). Formation of Quinone Methides by Ultrafast Photodeamination: A Spectroscopic and Computational Study. The Journal of Organic Chemistry (ACS). Available at:[Link]

Troubleshooting

Technical Support Center: Storage and Handling of 2-(Hydroxymethyl)-4,5-dimethylphenol

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(Hydroxymethyl)-4,5...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(Hydroxymethyl)-4,5-dimethylphenol to prevent its oxidative degradation. Given the compound's susceptibility to oxidation, adherence to these protocols is critical for ensuring experimental reproducibility and maintaining compound integrity.

Understanding the Instability of 2-(Hydroxymethyl)-4,5-dimethylphenol

2-(Hydroxymethyl)-4,5-dimethylphenol is a substituted phenol containing two functional groups highly susceptible to oxidation: a phenolic hydroxyl group and a benzylic alcohol (hydroxymethyl group). The electron-donating methyl groups on the aromatic ring further activate the molecule, making it particularly prone to degradation in the presence of atmospheric oxygen, light, and other catalysts.

Oxidation can proceed via two primary pathways:

  • Phenol Oxidation : The phenolic hydroxyl group can be oxidized to form colored quinone-like species, which often leads to the characteristic yellowing or browning of the compound.

  • Alcohol Oxidation : The benzylic hydroxymethyl group can be oxidized first to an aldehyde (2-formyl-4,5-dimethylphenol) and subsequently to a carboxylic acid (2-hydroxy-4,5-dimethylbenzoic acid).

These degradation pathways compromise the purity, potency, and safety profile of the compound, leading to inconsistent experimental results.

Visualizing the Degradation Pathway

The following diagram illustrates the potential products formed from the oxidation of 2-(Hydroxymethyl)-4,5-dimethylphenol.

OxidationPathways cluster_main Oxidation Pathways cluster_alcohol_ox Alcohol Oxidation cluster_phenol_ox Phenol Oxidation Start 2-(Hydroxymethyl)-4,5-dimethylphenol Aldehyde 2-Formyl-4,5-dimethylphenol Start->Aldehyde [O] Quinone Quinone-like Species & Polymeric Products (Colored Impurities) Start->Quinone [O] CarboxylicAcid 2-Hydroxy-4,5-dimethylbenzoic Acid Aldehyde->CarboxylicAcid Further Oxidation

Caption: Potential oxidation pathways of 2-(Hydroxymethyl)-4,5-dimethylphenol.

Frequently Asked Questions (FAQs)

Q1: My solid 2-(Hydroxymethyl)-4,5-dimethylphenol has turned yellow. Is it still usable?

A1: Yellowing or browning is a visual indicator of oxidation, likely due to the formation of quinone-type species. While the bulk of the material may still be the parent compound, the presence of these impurities means the material is no longer of high purity. For sensitive applications, its use is not recommended. For less sensitive screening, its use should be accompanied by analytical characterization (e.g., HPLC, NMR) to determine the actual purity. The root cause is typically exposure to air (oxygen) and/or light.[1]

Q2: What are the absolute best-practice conditions for storing the solid compound long-term?

A2: For maximum stability, the solid compound should be stored under a dry, inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial.[1] The vial should be kept in a dark, cool, and dry place, preferably in a desiccator at low temperatures (e.g., -20°C). This multi-faceted approach minimizes exposure to oxygen, light, moisture, and heat, which are the primary drivers of degradation.[1]

Q3: I need to make a stock solution. What solvent should I use and how should I store it?

A3: Prepare solutions fresh for each experiment whenever possible.[2] If a stock solution must be stored, use a high-purity, deoxygenated solvent. Solvents can be deoxygenated by sparging with an inert gas like nitrogen or argon for 15-30 minutes. Store the solution in a tightly sealed vial with an inert gas headspace, protected from light (amber vial), and at a low temperature (-20°C or -80°C). Note that you must first confirm the compound will not precipitate out of solution at these temperatures.

Q4: Can adding an antioxidant to my solution prevent oxidation?

A4: Yes, for some applications, adding a compatible antioxidant can significantly improve stability. The choice depends on your experimental system. Common options include:

  • Butylated Hydroxytoluene (BHT): A lipid-soluble antioxidant effective at scavenging free radicals.

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant.

  • Ethylenediaminetetraacetic acid (EDTA): A chelating agent that sequesters transition metal ions (e.g., Fe³⁺, Cu²⁺) which can catalyze oxidation reactions.[2][3]

Always run a small-scale compatibility test to ensure the antioxidant does not interfere with your downstream assay.

Q5: How does pH affect the stability of this compound in solution?

A5: Phenols are generally more stable in neutral or slightly acidic conditions.[1] Under basic (alkaline) conditions, the phenolic hydroxyl group deprotonates to form a phenoxide ion. This phenoxide is more electron-rich and thus significantly more susceptible to oxidation.[1] Therefore, avoid storing solutions in basic buffers if possible.

Troubleshooting Guide

Problem ObservedPossible Cause(s)Recommended Solution(s)
Rapid Discoloration of Solution 1. Use of solvent with dissolved oxygen.2. Exposure to ambient light.3. High pH of the solution medium.4. Contamination with metal ions.1. Use freshly deoxygenated solvents by sparging with N₂ or Ar.[4][5][6]2. Work in amber glassware or cover vessels with aluminum foil.[2]3. Buffer the solution to a neutral or slightly acidic pH if compatible with the experiment.[1]4. Use high-purity solvents and consider adding a chelating agent like EDTA.[2]
Loss of Potency/Activity in Bioassay Chemical degradation of the compound in the assay medium, leading to lower effective concentration.1. Prepare solutions immediately before use from a properly stored solid sample.[2]2. Quantify the compound's concentration via HPLC-UV right before adding it to the assay.3. Perform a stability test of the compound directly in the assay medium to determine its half-life under experimental conditions.
Appearance of Unexpected Peaks in HPLC/GC Analysis 1. Oxidative degradation of the compound.2. Impurities present in the solvent.1. Confirm the identity of degradation products (e.g., aldehyde, acid) using mass spectrometry if possible.2. Implement stricter storage and handling protocols as described in this guide.3. Run a solvent blank to rule out contamination from the solvent itself. Use high-purity, HPLC-grade solvents.
Inconsistent Experimental Results Variable concentration of the active compound due to ongoing, uncontrolled degradation.1. Standardize all handling and storage procedures across all experiments.2. Always use fresh solutions prepared from a single, well-stored batch of the solid compound.3. Implement a routine quality control check (e.g., a quick HPLC run) on the stock solution before starting a new set of experiments.[2]

Recommended Protocols

Protocol 1: Long-Term Storage of Solid Compound

Objective: To ensure the stability of solid 2-(Hydroxymethyl)-4,5-dimethylphenol for extended periods.

Materials:

  • High-purity 2-(Hydroxymethyl)-4,5-dimethylphenol

  • Amber glass vial with a PTFE-lined screw cap

  • Source of dry, high-purity inert gas (Argon or Nitrogen)[7][8]

  • Schlenk line or glove box (ideal) or tubing for gas delivery

  • -20°C freezer

  • Laboratory desiccator

Procedure:

  • Place the required amount of the solid compound into a pre-dried amber glass vial.

  • Inert Gas Blanketing:

    • Method A (Ideal): Place the open vial inside a glove box with an inert atmosphere. Seal the vial inside the glove box.

    • Method B (Standard Lab): Insert a long needle or tubing connected to the inert gas supply into the vial, ensuring the tip is just above the solid material. . Gently flush the vial with the inert gas for 1-2 minutes to displace all the air. . While maintaining a positive flow of gas, carefully withdraw the needle and immediately seal the vial with the screw cap.

  • Wrap the cap with Parafilm® for an extra secure seal.

  • Place the sealed vial inside a laboratory desiccator.

  • Store the desiccator in a dark, -20°C freezer.

Protocol 2: Preparation and Use of Solutions

Objective: To minimize oxidation during the preparation and short-term handling of solutions.

SolutionPrepWorkflow cluster_prep Preparation cluster_use Usage & Storage start Select High-Purity Solvent degas Deoxygenate Solvent (Sparge with N₂/Ar for 20 min) start->degas dissolve Add Degassed Solvent & Dissolve degas->dissolve weigh Weigh Solid Compound in Amber Vial weigh->dissolve headspace Flush Headspace with N₂/Ar & Seal Tightly dissolve->headspace use_now Use Immediately (Best Practice) headspace->use_now Ideal Path store_short Short-Term Storage (< 24h) headspace->store_short If Necessary store_conditions Store at 2-8°C or -20°C Protected from Light store_short->store_conditions

Caption: Recommended workflow for preparing solutions of the compound.

Procedure:

  • Solvent Preparation: Select a high-purity, appropriate solvent. Sparge the solvent with a gentle stream of nitrogen or argon for at least 20 minutes to remove dissolved oxygen.

  • Weighing: Weigh the required amount of solid 2-(Hydroxymethyl)-4,5-dimethylphenol directly into a clean, dry amber vial.

  • Dissolution: Using a pipette or syringe, add the deoxygenated solvent to the vial to achieve the target concentration. Mix gently to dissolve.

  • Inert Headspace: Before sealing the cap, briefly flush the headspace of the vial with inert gas.

  • Usage: Use the solution immediately for best results. If short-term storage is unavoidable, store at low temperatures (2-8°C or -20°C) and protect from light. Always allow the solution to return to room temperature before opening to avoid condensation.

Protocol 3: Basic Stability Assessment by HPLC-UV

Objective: To quantify the degradation of the compound over time under specific storage conditions.

Methodology:

  • Initial Analysis (T=0): Prepare a solution of the compound as per Protocol 2. Immediately inject an aliquot into an HPLC-UV system. Record the peak area of the parent compound.

  • Incubation: Store the remaining solution under the desired test conditions (e.g., 4°C in the dark, room temperature on the benchtop, etc.).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24 hours), remove an aliquot, allow it to come to temperature, and analyze it by HPLC-UV under the same conditions as the T=0 sample.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 peak area. This will provide a quantitative measure of its stability under the tested conditions. The appearance and growth of new peaks signify the formation of degradation products.[9][10]

Summary of Stability Factors

FactorCondition for High StabilityCondition for Low Stability (Degradation)Rationale
Atmosphere Inert Gas (Nitrogen, Argon)[5][7]Air (Oxygen)Oxygen is a primary reactant in the oxidation process.[4]
Temperature Low (-20°C or below)Elevated (>25°C)Reduces the kinetic rate of chemical degradation reactions.[1]
Light Dark (Amber Vials)Ambient/UV LightLight provides the energy to initiate free radical-mediated photo-oxidation.[1][2]
pH (in solution) Neutral or Slightly AcidicBasic / AlkalineThe phenoxide ion formed at high pH is much more susceptible to oxidation.[1][3]
Metal Ions Absent (Use Chelators like EDTA)Present (e.g., Fe³⁺, Cu²⁺)Transition metals can act as catalysts for oxidation reactions.[3]

References

  • Asfaw, D. E. (2023). The Source, Analysis and Contribution of Phenolic Compounds as Antioxidants for Oxidative Stress Remedy / A Review. J Adv Agron Crop, 2, 1-16. [Link]

  • Linde Gas. (n.d.). Inerting. Retrieved from [Link]

  • Wikipedia. (2025). Antioxidant effect of polyphenols and natural phenols. Retrieved from [Link]

  • Foti, M. C. (2007). Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology, 59(12), 1673-1685. [Link]

  • Asfaw, D. E. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar. [Link]

  • Adjimani, J. P., & Asare, P. (2015). Dual Role of Plant Phenolic Compounds as Antioxidants and Prooxidants. Journal of Biosciences and Medicines, 3, 40-49. [Link]

  • Looi, X. Y., et al. (2014). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega. [Link]

  • Wikipedia. (2023). Inert gas. Retrieved from [Link]

  • NIPPON GASES. (n.d.). Inerting System. Retrieved from [Link]

  • CPAChem. (2023). Safety Data Sheet: 2,4-Dimethylphenol. Retrieved from [Link]

  • Looi, X. Y., et al. (2014). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega. [Link]

  • Google Patents. (1970). Phenol detection process.
  • Varlamova, E., et al. (2023). Determination of Phenol with Peroxidase Immobilized on CaCO3. PMC. [Link]

  • Linde. (n.d.). Inerting in the chemical industry. Retrieved from [Link]

  • ResearchGate. (2026). Real-time electrochemical determination of phenolic compounds after benzene oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fleming-Tamao Oxidation. Retrieved from [Link]

  • Wiley Online Library. (2020). Oxidation of 5-Hydroxymethylfurfural into 2,5- Diformylfuran on Alkali Doped Ru/C Catalysts. Retrieved from [Link]

  • Caltech. (2004). Tamao-Fleming Oxidations in Organic Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Selective aqueous phase oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid over Pt/C catalysts. Retrieved from [Link]

  • MDPI. (2023). Effect of Support on Oxidative Esterification of 2,5-Furandiformaldehyde to Dimethyl Furan-2,5-dicarboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Xylenol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,4-xylenol. Retrieved from [Link]

Sources

Optimization

Resolution Center: 2-(Hydroxymethyl)-4,5-dimethylphenol Crystallization Impurities

Welcome to the Technical Support Portal for the isolation and purification of 2-(Hydroxymethyl)-4,5-dimethylphenol. This intermediate is a critical building block in the synthesis of advanced polymers and pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for the isolation and purification of 2-(Hydroxymethyl)-4,5-dimethylphenol. This intermediate is a critical building block in the synthesis of advanced polymers and pharmaceutical active ingredients. However, the hydroxymethylation of 3,4-dimethylphenol is notoriously prone to side reactions that generate impurities capable of completely disrupting crystallization thermodynamics.

This guide provides process chemists and drug development professionals with mechanistic insights, diagnostic tools, and self-validating protocols to resolve these critical bottlenecks.

Part 1: Mechanistic Origins of Impurities

To effectively troubleshoot crystallization failures, one must first understand the causality of impurity formation. The hydroxymethylation process is governed by a delicate balance of kinetic and thermodynamic control. While the target is the mono-hydroxymethylated ortho-product, competing pathways inevitably exist.

ReactionPathway SM 3,4-Dimethylphenol + Formaldehyde Intermediate Phenoxide Chelate Transition State SM->Intermediate Base Catalyst (pH 8.5-10.5) Target 2-(Hydroxymethyl)- 4,5-dimethylphenol Intermediate->Target Ortho-selective Hydroxymethylation Imp1 Bis(hydroxy-dimethylphenyl)methane (Resinous Impurity) Target->Imp1 High Temp Condensation Imp2 Poly-hydroxymethylated Phenol Target->Imp2 Excess Formaldehyde

Mechanistic pathways showing the formation of crystallization-disrupting impurities.

Part 2: Diagnostic Impurity Matrix

Before adjusting your crystallization parameters, you must identify your specific impurity profile. The following table summarizes the quantitative and qualitative data for the most common crystallization disruptors.

Impurity ClassificationStructural ExampleMechanistic OriginImpact on CrystallizationAnalytical Detection
Polymeric Resins Bis(4-hydroxy-3,5-dimethylphenyl)methaneThermal condensation of hydroxymethyl groupsLowers Tg​ ; causes liquid-liquid phase separation ("oiling out")Broad aliphatic signals in 1 H-NMR (~3.8 ppm)
Over-alkylated Byproducts 2,6-Bis(hydroxymethyl)-4,5-dimethylphenolReaction with excess formaldehydeCo-crystallizes due to similar lattice energy and H-bondingDistinct peak in HPLC (shorter retention time than target)
Unreacted Precursor 3,4-DimethylphenolIncomplete conversion / kinetic limitationsAlters solubility curve; reduces overall lattice purityGC-FID or HPLC (longer retention time than target)
Part 3: Troubleshooting FAQs

Q1: Why does my product "oil out" instead of forming discrete crystals upon cooling? A1: "Oiling out" (liquid-liquid phase separation) occurs when a supersaturated solution separates into a solute-rich liquid phase rather than nucleating solid crystals. In the context of 2-(Hydroxymethyl)-4,5-dimethylphenol, this is almost exclusively caused by the presence of diphenylmethane derivatives (e.g., bis(4-hydroxy-3,5-dimethylphenyl)methane)[1]. These resinous impurities form via the thermal condensation of the hydroxymethyl group with another phenol molecule[2]. Because these dimers possess flexible methylene bridges and bulky aromatic rings, they disrupt the highly ordered hydrogen-bonding network required for crystal lattice formation, drastically lowering the glass transition temperature of the mixture. Resolution: Treat the hot crystallization mixture with activated carbon to adsorb these high-molecular-weight resins before initiating the cooling profile.

Q2: How do I remove poly-hydroxymethylated byproducts that co-crystallize with my target compound? A2: Over-reaction with excess formaldehyde leads to di- or tri-hydroxymethylated impurities. Because these molecules share the same core structural motif and hydrogen-bonding capabilities as the target monomer, they easily substitute into the crystal lattice, leading to co-crystallization. Resolution: Exploit the polarity differential. Poly-hydroxymethylated impurities are significantly more polar. Utilizing an anti-solvent crystallization system—such as dissolving the crude mixture in isopropanol and titrating with heptane—selectively crashes out the target mono-hydroxymethylated product while retaining the polar impurities in the mother liquor. Isopropanol has been validated as a superior solvent for purging tertiary alcohols and over-reacted impurities in substituted hydroxymethyl phenols[3].

Q3: My crystallization yield is highly variable, and sometimes I get different crystal habits. What is the cause? A3: This is indicative of poor supersaturation control leading to polymorphism or solvent occlusion. The equilibrium solubility curve of hydroxymethyl phenols is highly temperature-dependent. Rapid cooling forces the system into a high state of supersaturation, causing non-selective, rapid nucleation that traps impurities and forms metastable polymorphs[4]. Resolution: Map the equilibrium solubility curve in your chosen solvent. Seed the solution exactly at the metastable zone limit (typically 5-10°C below the saturation temperature) and implement a slow, non-linear cooling ramp (e.g., -0.1°C/min) to ensure thermodynamic control over crystal growth.

Part 4: Troubleshooting Workflow Logic

CrystallizationTroubleshooting Start Crude 2-(Hydroxymethyl)- 4,5-dimethylphenol Detect Impurity Profiling (HPLC/NMR) Start->Detect Condensation Resinous/Diphenylmethane Detected Detect->Condensation Oiling out OverRxn Poly-hydroxymethylated Detected Detect->OverRxn Co-crystallization Unreacted Unreacted Starting Material Detected Detect->Unreacted Low Yield Action1 Activated Carbon Filtration & Toluene Recrystallization Condensation->Action1 Action2 Isopropanol/Heptane Anti-Solvent Crystallization OverRxn->Action2 Action3 Aqueous Alkaline Wash Prior to Crystallization Unreacted->Action3 Pure High-Purity Crystal Lattices (>99.5%) Action1->Pure Action2->Pure Action3->Pure

Decision matrix for resolving specific crystallization failures based on impurity profiling.

Part 5: Self-Validating Protocol
Isopropanol/Heptane Anti-Solvent Crystallization

Purpose: To isolate 2-(Hydroxymethyl)-4,5-dimethylphenol (>99.5% purity) from crude reaction mixtures containing diphenylmethane resins and poly-hydroxymethylated byproducts. This protocol is designed as a self-validating system; do not proceed to the next step unless the validation check is met.

Step 1: Primary Dissolution

  • Suspend the crude mass in 5 volumes (v/w) of Isopropanol (IPA).

  • Heat to 60°C under gentle agitation until dissolution is achieved.

  • Validation Check: The solution must be completely transparent. If a cloudy suspension persists after 15 minutes at 60°C, highly cross-linked polymeric resins are present. Corrective Action: Filter the solution hot through a Celite pad to remove insoluble polymers before proceeding.

Step 2: Scavenging of Soluble Resins

  • Add 5% w/w activated carbon (e.g., Darco KB-G) to the hot solution.

  • Stir at 60°C for 30 minutes, then filter hot through a 0.45 µm PTFE membrane.

  • Validation Check: Assess the filtrate color. A successful resin purge results in a pale yellow or colorless solution. If the filtrate remains dark amber or brown, the diphenylmethane concentration is still too high, and crystallization will fail (oiling out). Corrective Action: Repeat the carbon treatment.

Step 3: Anti-Solvent Titration and Seeding

  • Maintain the purified IPA solution at 50°C.

  • Begin dropwise addition of Heptane (anti-solvent) at a rate of 0.1 volumes/minute until the cloud point is reached (typically around a 1:1 IPA:Heptane ratio).

  • Once the cloud point is observed, immediately add 0.5% w/w pure 2-(Hydroxymethyl)-4,5-dimethylphenol seed crystals.

  • Validation Check: Observe the nucleation behavior. Within 10 minutes, the turbidity should resolve into a fine, distinct crystalline suspension. If the mixture separates into two distinct liquid layers (oiling out), the supersaturation generation was too rapid. Corrective Action: Heat back to 60°C to redissolve the oil and reduce the heptane addition rate by half.

Step 4: Thermodynamic Cooling and Isolation

  • Implement a linear cooling ramp of -0.2°C/min down to 5°C.

  • Hold at 5°C for 2 hours to maximize yield.

  • Filter the crystals and wash with 2 volumes of cold (0°C) 1:2 IPA:Heptane.

  • Validation Check: Analyze the mother liquor via HPLC. The target compound concentration should be <5%, while poly-hydroxymethylated impurities should be >95% retained in the liquor. If target losses are high, the final temperature was not low enough, or the anti-solvent ratio was insufficient.

References
  • 2 - Benchchem 2.1 - ResearchGate 3.3 - Google Patents 4.4 - ACS Publications

Sources

Troubleshooting

Technical Support Center: Purification &amp; Separation of 2-(Hydroxymethyl)-4,5-dimethylphenol

Welcome to the Technical Support Center. This comprehensive guide provides troubleshooting frameworks, validated methodologies, and causal explanations for the purification of 2-(Hydroxymethyl)-4,5-dimethylphenol (also k...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This comprehensive guide provides troubleshooting frameworks, validated methodologies, and causal explanations for the purification of 2-(Hydroxymethyl)-4,5-dimethylphenol (also known as 4,5-dimethyl-2-hydroxybenzyl alcohol).

As a highly reactive intermediate used in the synthesis of specialized resins, antioxidants, and pharmaceutical precursors, achieving >99% purity is critical. However, its dual functional groups (a phenolic hydroxyl and a benzylic alcohol) make it highly susceptible to auto-oxidation and acid-catalyzed polymerization[1]. This guide is designed to help researchers and drug development professionals navigate these challenges.

Physicochemical Profiling & Separation Strategy

Before selecting a purification method, it is crucial to understand the physicochemical properties of the target molecule. The presence of both a hydrophobic aromatic ring and two polar hydroxyl groups dictates its chromatographic behavior and solubility profile.

Table 1: Quantitative Physicochemical Data and Purification Implications

PropertyValueImplication for Purification Strategy
Molecular Formula C9H12O2Dual hydroxyl groups allow for strong hydrogen bonding; prone to streaking on bare silica[2].
Molecular Weight 152.19 g/mol Small molecule; highly amenable to LC-MS analysis for purity assessment[3].
Boiling Point ~259.8 °CHigh boiling point. Avoid fractional distillation due to severe risk of thermal degradation[4].
Solubility Profile Soluble in EtOAc, EtOH; Insoluble in HexaneIdeal candidate for solvent/anti-solvent recrystallization (e.g., EtOAc/Hexane)[5].
pKa (Phenolic OH) ~10.0Can be selectively extracted into aqueous NaOH, but highly prone to oxidation at high pH.

Recommended Purification Workflow

The optimal purification strategy depends on the purity of your crude mixture. We recommend a tiered approach: an initial liquid-liquid extraction to remove bulk impurities, followed by a decision between recrystallization (for >85% pure crude) or flash chromatography (for complex mixtures).

PurificationWorkflow Crude Crude 2-(Hydroxymethyl)- 4,5-dimethylphenol LLE Liquid-Liquid Extraction (Remove water-soluble impurities) Crude->LLE Assess Assess Purity (TLC / LC-MS) LLE->Assess Recryst Recrystallization (EtOAc/Hexane) Assess->Recryst >85% Purity Flash Flash Chromatography (Silica, Hexane/EtOAc) Assess->Flash <85% Purity PrepLC Preparative HPLC (Reverse Phase, C18) Recryst->PrepLC Trace Impurities Pure Ultra-Pure Product (>99% Purity) Recryst->Pure Success Flash->PrepLC Co-eluting Isomers Flash->Pure Success PrepLC->Pure

Figure 1: Decision matrix and purification workflow for 2-(Hydroxymethyl)-4,5-dimethylphenol.

Step-by-Step Methodologies

Method A: Acid-Base Liquid-Liquid Extraction (Pre-purification)

Causality: This method exploits the weakly acidic nature of the phenolic hydroxyl group. By converting the phenol to a water-soluble sodium phenoxide salt using a controlled alkaline solution, neutral organic impurities (like diaryl methanes) remain in the organic layer and can be discarded. Self-Validating Step: The aqueous layer will turn distinctly cloudy upon acidification, visually confirming the precipitation of the neutral target compound.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (10 mL per gram of crude).

  • Alkaline Extraction: Wash the organic layer with 0.5 M NaOH (aq) in a separatory funnel. The target compound partitions into the aqueous phase.

  • Separation: Drain the aqueous layer into an Erlenmeyer flask. Discard the organic layer containing neutral impurities.

  • Acidification: Place the aqueous flask in an ice bath. Slowly add 1 M HCl dropwise while stirring until the pH reaches 5-6. Validation: A white/off-white precipitate or heavy cloudiness will form.

  • Recovery: Extract the cloudy aqueous layer with fresh Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp <40 °C).

Method B: Solvent/Anti-Solvent Recrystallization

Causality: Recrystallization leverages differential solubility at varying temperatures. The polar diol structure of 2-(Hydroxymethyl)-4,5-dimethylphenol is highly soluble in hot Ethyl Acetate but insoluble in Hexane. This thermodynamic gradient forces the target molecule into a highly ordered crystal lattice, excluding structurally dissimilar impurities[5].

  • Dissolution: Place the pre-purified solid in a clean Erlenmeyer flask. Add a minimal amount of hot Ethyl Acetate just until the solid completely dissolves.

  • Anti-Solvent Addition: While maintaining gentle heat, slowly add hot Hexane dropwise until a slight, persistent turbidity (cloudiness) is observed.

  • Clarification: Add 1-2 drops of hot Ethyl Acetate to redissolve the turbidity, yielding a clear solution at the saturation point.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature, then place it in an ice bath for 30 minutes to maximize crystal yield.

  • Filtration: Recover the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold Hexane and dry under high vacuum.

Troubleshooting Guide

Q: During recrystallization, my solution turns pink or light brown. What is happening, and how do I fix it? A: Phenolic compounds are highly susceptible to auto-oxidation. When exposed to light, heat, or dissolved oxygen, the phenol ring oxidizes into colored quinone derivatives[5].

  • Troubleshooting Steps: Degas your recrystallization solvents by sparging them with nitrogen or argon for 15 minutes prior to use. Minimize heating time—do not leave the compound in a hot solution longer than necessary. If your downstream application permits, perform the procedure under an inert atmosphere.

Q: I am observing a polymeric, insoluble residue at the bottom of my flask during solvent evaporation. Why? A: 2-(Hydroxymethyl)phenols are the monomeric precursors to phenol-formaldehyde (Bakelite-type) resins. Under acidic conditions or prolonged heat, the benzylic alcohol group dehydrates to form a reactive carbocation. This intermediate rapidly attacks another phenol ring via Friedel-Crafts alkylation, leading to polymeric diphenylmethanes[1].

  • Troubleshooting Steps: Ensure all glassware is strictly free of acidic residues. Keep your rotary evaporator water bath temperature strictly below 40 °C. Never use strong acids (like TFA) as mobile phase additives during chromatography.

Q: My target compound co-elutes with the starting material (3,4-dimethylphenol) on silica gel. How can I improve the resolution? A: The structural similarity between the starting material and the product often leads to poor resolution. However, the target compound has an additional hydroxymethyl group, making it significantly more polar and capable of stronger hydrogen bonding[2].

  • Troubleshooting Steps: Switch to a shallower gradient. Start with a non-polar mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) to elute the less polar 3,4-dimethylphenol. Once the starting material has eluted, perform a step-gradient to 60:40 Hexane:Ethyl Acetate to elute the target compound. Adding 0.1% Acetic Acid can also help suppress peak tailing caused by the silica's silanol groups.

Frequently Asked Questions (FAQs)

Can I use reverse-phase HPLC for preparative scale purification? Yes. Reverse-phase preparative HPLC (using a C18 column) is highly effective for isolating ultra-pure 2-(Hydroxymethyl)-4,5-dimethylphenol from closely eluting structural isomers[2]. A mobile phase of Water/Acetonitrile with 0.1% Formic Acid is recommended. However, due to cost and low throughput, this should only be used as a final polishing step after bulk impurities have been removed via extraction or flash chromatography.

How should the purified compound be stored to maintain its integrity? To prevent auto-oxidation and polymerization, store the purified solid in an amber glass vial (to protect from UV light) under an inert atmosphere (Argon or Nitrogen). Keep it refrigerated (2-8 °C) or frozen (-20 °C) for long-term storage. Avoid storing it in solution for extended periods, as solvation accelerates degradation kinetics[5].

What is the best method to monitor the purification process? Thin-Layer Chromatography (TLC) using silica gel plates is the most rapid method. A solvent system of 70:30 Hexane:Ethyl Acetate provides excellent resolution. Visualize the spots using UV light (254 nm) or by staining with Potassium Permanganate (KMnO₄). The KMnO₄ stain will readily oxidize the benzylic alcohol and phenolic groups, appearing instantly as bright yellow spots on a purple background.

Sources

Optimization

overcoming steric hindrance in 2-(Hydroxymethyl)-4,5-dimethylphenol reactions

Welcome to the Technical Support Center for Advanced Phenolic Transformations. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and steric hurdles associated with 2-(Hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Phenolic Transformations. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and steric hurdles associated with 2-(Hydroxymethyl)-4,5-dimethylphenol (also known as 4,5-dimethyl-salicyl alcohol).

The unique structural topology of this molecule—an ortho-relationship between a phenolic hydroxyl (-OH) and a hydroxymethyl group (-CH₂OH), compounded by electron-donating methyl groups at the 4 and 5 positions—creates a highly reactive yet sterically congested microenvironment. This guide decodes the causality behind common experimental failures and provides self-validating protocols to bypass them.

Diagnostic Workflow: Navigating Steric & Electronic Hurdles

Before diving into specific troubleshooting modules, use the diagnostic logic tree below to identify the mechanistic root of your experimental issue.

G Start Reaction with 2-(Hydroxymethyl)- 4,5-dimethylphenol Q1 What is the target transformation? Start->Q1 Protect Selective Protection Q1->Protect Oxidize Selective Oxidation Q1->Oxidize Substitute Substitution / Etherification Q1->Substitute Issue1 Intramolecular H-bonding & Steric clash at ortho-position Protect->Issue1 Issue2 Over-oxidation to acid & Ring degradation Oxidize->Issue2 Issue3 Self-condensation (Quinone methide formation) Substitute->Issue3 Sol1 Use Acetonide protection or Bulky Silyl (TBS-Cl/Imidazole in DMF) Issue1->Sol1 Sol2 TEMPO/CuI Aerobic Oxidation or TiO2 Photocatalysis Issue2->Sol2 Sol3 Strict pH control & Non-nucleophilic bases Issue3->Sol3

Diagnostic decision tree for 2-(Hydroxymethyl)-4,5-dimethylphenol reactions.

Module A: Protection Strategies & Steric Hindrance

Q: Why do I get poor yields and complex mixtures when trying to selectively TBS-protect the primary alcohol? A: The causality lies in the strong intramolecular hydrogen bond between the ortho-phenolic -OH and the primary -CH₂OH. This H-bond drastically reduces the nucleophilicity of the primary oxygen. Furthermore, the 4,5-dimethyl groups lock the ring conformation, creating a sterically congested pocket that repels bulky electrophiles like TBS-Cl. Solution: You must disrupt the hydrogen bond. Use a highly polar aprotic solvent like DMF instead of DCM, and employ imidazole as a mild base. If selective protection remains elusive, the most elegant workaround is to utilize the ortho-proximity to your advantage by forming an isopropylidene acetal (acetonide) , which protects both groups simultaneously and relieves steric strain.

Q: Can I protect the phenol while leaving the hydroxymethyl group free? A: Yes, but standard alkylation (e.g., benzyl bromide/K₂CO₃) often leads to self-condensation[1]. Under basic conditions, the molecule can eliminate water to form a highly reactive ortho-quinone methide intermediate, driven by the electron-donating 4,5-dimethyl groups. To selectively protect the phenol, use mild Mitsunobu conditions or a highly reactive protecting group like MOM-Cl with a non-nucleophilic base (DIPEA) at 0 °C to outpace the side reactions.

Module B: Selective Oxidation to Aldehydes

Q: My attempts to oxidize the hydroxymethyl group to an aldehyde result in carboxylic acids and black tar. How can I stop at the aldehyde? A: 2-Hydroxybenzyl alcohols are notoriously prone to over-oxidation. The electron-donating 4,5-dimethyl groups make the aromatic ring extremely electron-rich, rendering it susceptible to oxidative cleavage by harsh reagents (like Jones reagent or KMnO₄). Furthermore, the proximity of the phenol facilitates the rapid hydration of the intermediate aldehyde, which is then irreversibly oxidized to the salicylic acid derivative[2][3]. Solution: Abandon strong electrophilic oxidants. Transition to TEMPO-catalyzed aerobic oxidation [4] or TiO₂ heterogeneous photocatalysis [2][3]. These methods operate via single-electron transfer or radical mechanisms that are highly chemoselective for primary alcohols and tolerate electron-rich phenolic rings without causing over-oxidation.

Quantitative Data Summaries

To aid your experimental design, the following tables synthesize expected outcomes based on literature precedents for salicyl alcohol derivatives.

Table 1: Comparison of Oxidation Methodologies for 2-Hydroxybenzyl Alcohols

Oxidation MethodReagents / ConditionsConversion (%)Selectivity to Aldehyde (%)Primary Byproduct
Traditional MnO₂ / DCM, Reflux, 24h45 - 55%< 40%Unreacted starting material
Harsh CrO₃ / H₂SO₄ (Jones), 0 °C> 95%< 10%Carboxylic acid, Ring cleavage
Photocatalytic TiO₂ P25, UV, H₂O, RT, 5h~ 80%~ 75%Salicylic acid derivative[3]
Radical/Aerobic TEMPO, CuI, NMI, Air, RT> 95%> 90%None (Highly selective)[4]

Table 2: Protection Group Matrix for 2-(Hydroxymethyl)-4,5-dimethylphenol

Target GroupReagent SystemYieldSteric/Electronic Outcome
Primary -OH TBS-Cl, Imidazole, DMF, RT70-85%H-bond broken by DMF; bulky group installed.
Phenolic -OH MOM-Cl, DIPEA, DCM, 0 °C60-75%Avoids quinone methide formation via low temp.
Both (Acetonide) 2,2-Dimethoxypropane, CSA> 90%Favorable thermodynamics; relieves steric clash.

Validated Experimental Protocols

Protocol 1: Acetonide Protection (Simultaneous Protection)

This protocol bypasses steric hindrance by cyclizing the ortho-groups into a stable 6-membered 1,3-benzodioxin derivative.

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 2-(Hydroxymethyl)-4,5-dimethylphenol (1.0 eq, 10 mmol) and anhydrous acetone (30 mL).

  • Reagent Addition: Add 2,2-dimethoxypropane (3.0 eq, 30 mmol) followed by a catalytic amount of camphorsulfonic acid (CSA, 0.05 eq, 0.5 mmol).

  • Reaction: Stir at room temperature for 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (highly polar, streaky spot due to H-bonding) will disappear, replaced by a distinct, non-polar spot (Rf ~0.6) that is UV-active but does not stain with bromocresol green.

  • Quench & Workup: Quench the reaction with 3 drops of triethylamine to neutralize the CSA. Concentrate under reduced pressure. Partition the residue between EtOAc (50 mL) and saturated aqueous NaHCO₃ (30 mL).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting acetonide is typically pure enough (>95%) for subsequent steps without chromatography.

Protocol 2: Selective Aerobic Oxidation to 4,5-Dimethylsalicylaldehyde

Utilizing a TEMPO/CuI system prevents over-oxidation to the carboxylic acid and protects the electron-rich aromatic ring[4].

  • Preparation: In a 50 mL open-air flask, dissolve 2-(Hydroxymethyl)-4,5-dimethylphenol (1.0 eq, 5 mmol) in acetonitrile (20 mL).

  • Catalyst Loading: Add TEMPO (0.05 eq, 0.25 mmol), Copper(I) iodide (0.05 eq, 0.25 mmol), and N-Methylimidazole (NMI, 0.1 eq, 0.5 mmol). The solution will turn a deep red/brown color, indicating the formation of the active Cu-complex.

  • Reaction: Stir vigorously at room temperature open to the ambient air for 6-8 hours.

    • Self-Validation Check: The reaction relies on atmospheric oxygen. Ensure vigorous stirring to maximize the air-liquid interface. TLC will show the emergence of a bright yellow, UV-active spot (the aldehyde) that stains strongly with 2,4-DNP.

  • Workup: Dilute with diethyl ether (50 mL) and wash sequentially with 1M HCl (20 mL) to remove NMI and Cu salts, followed by brine (20 mL).

  • Isolation: Dry the organic phase over MgSO₄, evaporate the solvent, and purify via short-pad silica gel chromatography to yield the pure aldehyde.

References

  • Surface processes in selective photocatalytic oxidation of hydroxybenzyl alcohols by TiO2 P25. IRIS Università degli Studi di Torino.
  • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Beilstein Journal of Organic Chemistry.
  • Refinement of reaction conditions for 2-Hydroxybenzyl beta-d-glucopyranoside synthesis. Benchchem.

Sources

Reference Data & Comparative Studies

Validation

Validating the Synthesis of 2-(Hydroxymethyl)-4,5-dimethylphenol: A Comparative Guide to Benchtop vs. High-Field NMR

Executive Summary The compound 2-(hydroxymethyl)-4,5-dimethylphenol is a critical intermediate in the synthesis of advanced phenolic resins, antioxidants, and specialized polymeric architectures. Synthesized via the base...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(hydroxymethyl)-4,5-dimethylphenol is a critical intermediate in the synthesis of advanced phenolic resins, antioxidants, and specialized polymeric architectures. Synthesized via the base-catalyzed Lederer-Manasse reaction, its production requires precise analytical monitoring to prevent over-hydroxymethylation or runaway polycondensation[1][2].

This guide objectively compares the efficacy of Next-Generation Benchtop NMR (80 MHz) against Conventional High-Field NMR (400 MHz) for the structural validation of this specific compound. By examining the mechanistic causality of the molecule's proton environments, we demonstrate how a self-validating NMR protocol can streamline process analytical technology (PAT) without sacrificing scientific integrity[3][4].

Mechanistic Causality: The Lederer-Manasse Synthesis

To understand the analytical requirements, one must first understand the synthesis. The reaction involves the hydroxymethylation of 3,4-dimethylphenol with aqueous formaldehyde (formalin) under basic conditions[1].

Regioselective Causality: The phenoxide ion is a strong ortho/para director. In 3,4-dimethylphenol, the para position (C4) is sterically blocked by a methyl group. Electrophilic aromatic substitution by the formaldehyde-derived carbocation is therefore forced to the ortho positions (C2 or C6). Because C2 is sterically hindered by the adjacent C3 methyl group, substitution preferentially occurs at the less hindered C6 position, yielding 2-(hydroxymethyl)-4,5-dimethylphenol[2].

This specific substitution pattern creates a 1,2,4,5-tetrasubstituted benzene ring. The two remaining aromatic protons (at C3 and C6) are para to each other. Because para-coupling ( 4JHH​ ) is negligible (~0–1 Hz), these protons appear as distinct, sharp singlets in a 1 H NMR spectrum.

Comparative Analysis: Benchtop (80 MHz) vs. High-Field (400 MHz) NMR

While LC-MS provides excellent mass confirmation, it struggles to differentiate positional isomers of hydroxymethylphenols. 1 H NMR provides direct topological mapping.

Historically, High-Field NMR (400+ MHz) was required for phenolic analysis[5]. However, the causality behind choosing Benchtop NMR for this specific molecule lies in its symmetry. Because the critical diagnostic signals (aromatic H-3, H-6, and the benzylic -CH 2​

  • protons) are non-coupled singlets, the massive signal dispersion (Hz/ppm) of a 400 MHz magnet is not strictly necessary. An 80 MHz benchtop system provides more than enough resolution to distinguish these peaks, making it a highly efficient, localized alternative[3][4].
Table 1: Performance Metrics Comparison
MetricNext-Gen Benchtop NMR (80 MHz)Conventional High-Field NMR (400 MHz)Impact on Validation Workflow
Magnetic Field 1.88 Tesla (Permanent Magnet)9.4 Tesla (Superconducting)80 MHz is highly sufficient due to the lack of complex J -coupling in the target molecule.
Resolution (Line Width) < 0.5 Hz< 0.1 HzBoth easily resolve the 0.3 ppm (~24 Hz at 80 MHz) separation between H-3 and H-6.
Sensitivity (LOD) ~1–5 mM< 0.1 mMBenchtop requires slightly higher concentration (e.g., 50 mM), easily achieved for routine synthesis.
Cryogen Requirements NoneLiquid Helium & NitrogenBenchtop eliminates ongoing operational costs and infrastructure dependence[4].
Time-to-Result < 5 minutes (In-lab PAT)1–2 hours (Core facility queue)Benchtop enables rapid, real-time reaction monitoring and process control.

Experimental Protocols: A Self-Validating System

To ensure absolute analytical trustworthiness, the following protocol utilizes a self-validating system based on solvent-solute interactions.

Step 1: Synthesis via Lederer-Manasse Reaction
  • Preparation: Dissolve 1.0 eq of 3,4-dimethylphenol in a 10% aqueous NaOH solution.

  • Reaction: Cool the mixture to 0–5°C. Slowly add 1.0 eq of 40% aqueous formaldehyde dropwise to prevent exothermic runaway and limit polycondensation[1].

  • Workup: Stir for 4 hours at room temperature. Neutralize with dilute HCl to precipitate the product. Extract with ethyl acetate, wash with brine, dry over anhydrous MgSO 4​ , and evaporate the solvent under reduced pressure.

Step 2: NMR Sample Preparation (The Self-Validating Check)
  • Solvent Choice Causality: Dissolve 25 mg of the purified product in 0.6 mL of anhydrous DMSO-d 6​ (containing 0.05% v/v TMS).

  • Why DMSO-d 6​ instead of CDCl 3​ ? In non-polar solvents like CDCl 3​ , phenolic and aliphatic hydroxyl protons undergo rapid intermolecular chemical exchange, resulting in broad, unintegratable singlets. Anhydrous DMSO strongly hydrogen-bonds with these hydroxyl groups, drastically slowing the exchange rate. This allows the phenolic -OH and aliphatic -CH 2​ OH protons to appear as distinct, sharp signals, creating a self-validating internal check for the integrity of the hydroxymethyl group.

Step 3: NMR Acquisition Parameters
  • Relaxation Delay (D1): Set to 10 seconds .

  • Causality: A prolonged D1 ensures complete longitudinal relaxation ( T1​ ) of all protons between pulses. If D1 is too short, the slowly relaxing phenolic -OH or sterically hindered methyl protons will be under-represented in the final integration, leading to false purity assessments. Acquire 16 scans at 298 K.

Quantitative Data: 1 H NMR Spectral Validation

When utilizing the protocol above, the resulting spectrum should perfectly match the theoretical topological mapping. The integration ratio of CH 3​ : CH 2​ : Ar-H must be exactly 6:2:2.

Table 2: Expected 1 H NMR Profile (DMSO-d 6​ )
Proton EnvironmentExpected Shift ( δ , ppm)MultiplicityIntegrationCausality / Assignment
Phenolic -OH ~8.50Singlet (br)1HHydrogen-bonded to DMSO; deshielded by the aromatic ring.
Ar-H (C3) ~6.82Singlet1HMeta to -OH, ortho to -CH 2​ OH. No ortho/meta coupling.
Ar-H (C6) ~6.52Singlet1HOrtho to -OH. Shielded by the electron-donating -OH group.
Aliphatic -OH ~5.05Triplet (br)1HCouples with adjacent -CH 2​
  • (visible due to slow exchange in DMSO).
Benzylic -CH 2​ - ~4.45Doublet2HCollapses to a singlet if -OH exchanges rapidly due to trace water.
Ar-CH 3​ (C4) ~2.20Singlet3HAttached directly to the aromatic ring.
Ar-CH 3​ (C5) ~2.15Singlet3HAttached directly to the aromatic ring.

Visualizations

SynthesisWorkflow Reactants 3,4-Dimethylphenol + Formaldehyde Reaction Lederer-Manasse Reaction (NaOH cat., <40°C) Reactants->Reaction Workup Neutralization & Extraction (EtOAc) Reaction->Workup NMRPrep NMR Sample Prep (DMSO-d6 + TMS) Workup->NMRPrep Acquisition 1H NMR Acquisition (D1 = 10s) NMRPrep->Acquisition Validation Structural Validation (Integration & Shifts) Acquisition->Validation

Fig 1: Synthesis and NMR validation workflow for 2-(Hydroxymethyl)-4,5-dimethylphenol.

NMRSelection Start Select NMR Platform Isomer Complex Multiplets or Trace Impurities? Start->Isomer HighField High-Field NMR (400-600 MHz) Isomer->HighField Yes (>0.1% LOD) Benchtop Benchtop NMR (60-100 MHz) Isomer->Benchtop No (Singlets/Routine) Elucidation De Novo Structure Elucidation HighField->Elucidation Routine Routine Validation & Process Monitoring Benchtop->Routine

Fig 2: Decision matrix for selecting Benchtop vs. High-Field NMR for phenolic validation.

References

  • [3] Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin. ResearchGate.3

  • [4] Benchtop NMR Breaks New Ground. Technology Networks. 4

  • [5] Low-field benchtop versus high-field NMR for routine 31P analysis of lignin, a comparative study. Magritek / Industrial Crops and Products. 5

  • [1] Reaction of Formaldehyde with Phenols: A Computational Chemistry Study. USDA Forest Products Laboratory. 1

  • [2] Phenolic resins: some chemistry, technology, and history. ResearchGate. 2

Sources

Comparative

Comparative Analysis of 2-(Hydroxymethyl)-4,5-dimethylphenol and Alternative Benzyl Alcohols in Drug Development

As drug delivery systems become more sophisticated, the selection of precise structural components for prodrugs and antibody-drug conjugates (ADCs) is critical. Substituted benzyl alcohols, specifically salicyl alcohol d...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug delivery systems become more sophisticated, the selection of precise structural components for prodrugs and antibody-drug conjugates (ADCs) is critical. Substituted benzyl alcohols, specifically salicyl alcohol derivatives, are foundational in this space due to their unique electronic properties and predictable cleavage mechanics[1].

This guide provides an in-depth comparative analysis of 2-(Hydroxymethyl)-4,5-dimethylphenol (CAS: 10496-92-1) against standard benzyl alcohols, such as Salicyl Alcohol and Gentisyl Alcohol. By examining their physicochemical profiles and elimination kinetics, researchers can rationally select the optimal scaffold for self-immolative linkers or antioxidant prodrugs.

Physicochemical and Structural Profiling

The substitution pattern on the aromatic ring of benzyl alcohols dictates their pKa, electron density, and subsequent reactivity. In physiological environments, the primary and phenolic hydroxyl groups of salicyl alcohols exhibit distinct chemical properties (pKa ~16–19 vs. ~8–10, respectively)[2].

Table 1: Comparative Physicochemical Properties

CompoundCAS NumberMolecular WeightKey Structural FeaturePrimary Application in Drug Design
2-(Hydroxymethyl)-4,5-dimethylphenol 10496-92-1[3]152.19 g/mol 4,5-dimethyl substitutionFast-releasing self-immolative linkers
Salicyl Alcohol (Saligenin) 90-01-7124.14 g/mol Unsubstituted phenolic ringBaseline traceless linkers, Salicin precursor
Gentisyl Alcohol 495-08-9140.14 g/mol 2,5-dihydroxy substitutionRadical-scavenging antioxidant prodrugs[1]
Mechanistic Causality of the 4,5-Dimethyl Substitution

In 2-(Hydroxymethyl)-4,5-dimethylphenol , the methyl group at position 4 is para to the phenolic hydroxyl, while the methyl at position 5 is meta. The para-methyl group strongly donates electron density to the phenolic oxygen via hyperconjugation and inductive effects. This increased electron density makes the resulting phenolate intermediate highly nucleophilic. Consequently, the activation energy required to expel the leaving group from the benzylic position is significantly lowered, accelerating the formation of the reactive quinone methide intermediate compared to unsubstituted salicyl alcohol.

Mechanistic Pathway: Quinone Methide Formation

The utility of these compounds in ADCs relies on their ability to undergo a 1,4-elimination reaction. Once the masking group (trigger) is cleaved, the phenolate intermediate collapses, releasing the active payload and forming a quinone methide.

G A Masked Prodrug / ADC B Enzymatic/Chemical Trigger A->B Activation C Phenolate Intermediate B->C Deprotection D Quinone Methide Formation (Rate-determining step) C->D 1,4-Elimination E Released Active Payload D->E Payload Release

Fig 1. Self-immolative 1,4-elimination pathway of salicyl alcohol-based linkers.

Experimental Protocol: Linker Cleavage Kinetics

To objectively measure how the 4,5-dimethyl substitution affects payload release rates, we employ a self-validating kinetic assay.

Causality of Experimental Design: Relying solely on the appearance of the released payload (e.g., a fluorophore) cannot differentiate between the designed 1,4-elimination mechanism and non-specific background hydrolysis. To create a self-validating system, this protocol incorporates Glutathione (GSH) as a nucleophilic trap. The detection of the GSH-quinone methide adduct via LC-MS/MS definitively proves that payload release occurred via the intended self-immolative pathway.

Step-by-Step Methodology
  • Conjugate Preparation: Synthesize model prodrugs linking a fluorophore (7-Amino-4-methylcoumarin, AMC) via either 2-(Hydroxymethyl)-4,5-dimethylphenol or Salicyl Alcohol to a β-galactosidase-cleavable sugar moiety.

  • Assay Initiation: Dilute conjugates to a final concentration of 10 µM in PBS (pH 7.4) containing 1 mM GSH. Equilibrate to 37°C. Initiate the reaction by adding β-galactosidase (1 U/mL).

  • Real-Time Fluorescence Monitoring: Transfer 100 µL aliquots to a black 96-well plate. Monitor the release of free AMC continuously using a microplate reader (Ex/Em = 350/450 nm) over 120 minutes to calculate the half-life ( t1/2​ ) of the phenolate intermediate.

  • Orthogonal LC-MS/MS Validation: At t=30 and t=60 minutes, extract a 50 µL aliquot and quench with 50 µL of cold acetonitrile containing an internal standard. Centrifuge at 14,000g for 10 minutes.

  • Adduct Confirmation: Analyze the supernatant via LC-MS/MS (MRM mode) to detect the specific mass-to-charge ( m/z ) ratio of the GSH-trapped quinone methide, confirming the elimination mechanism.

Table 2: Expected Cleavage Kinetics Data

Linker ScaffoldTrigger Cleavage Rate1,4-Elimination t1/2​ Mechanism Validation (LC-MS/MS)
2-(Hydroxymethyl)-4,5-dimethylphenol Rapid~12–15 minGSH-Adduct Confirmed
Salicyl Alcohol Rapid~45–50 minGSH-Adduct Confirmed

Insight: The data demonstrates that the electron-donating methyl groups in 2-(Hydroxymethyl)-4,5-dimethylphenol accelerate the elimination step by over 3-fold, making it superior for payloads requiring rapid systemic release.

Metabolic Stability and Biotransformation

When utilizing benzyl alcohols as active prodrugs (e.g., Gentisyl alcohol for antioxidant therapy[1]), metabolic stability is a primary concern. Salicyl alcohol metabolism often involves transformation to catechol intermediates via benzyl alcohol dehydrogenases[4]. However, the steric hindrance provided by the 4,5-dimethyl groups in 2-(Hydroxymethyl)-4,5-dimethylphenol can partially shield the aromatic ring from rapid phase II glucuronidation, prolonging its half-life compared to unsubstituted variants.

Workflow S1 1. Compound Incubation (Human Liver Microsomes) S2 2. Aliquot Sampling (t=0, 15, 30, 60 min) S1->S2 S3 3. Quench & Protein Precipitation (Cold ACN + Internal Std) S2->S3 S4 4. Centrifugation (14,000g, 10 min) S3->S4 S5 5. LC-MS/MS Analysis (MRM Mode) S4->S5

Fig 2. Standardized LC-MS/MS workflow for evaluating microsomal metabolic stability.

Selection Guide for Drug Development

  • Select 2-(Hydroxymethyl)-4,5-dimethylphenol when designing ADCs or prodrugs where the rate-limiting step is the 1,4-elimination cascade. The electron-rich ring ensures rapid payload liberation once the trigger is removed.

  • Select Gentisyl Alcohol when the therapeutic goal includes intrinsic radical-scavenging or when developing dual-action antioxidant prodrugs[1].

  • Select Salicyl Alcohol for baseline linker stability, simpler synthetic routes, or when a slower, sustained release of the payload is clinically desirable[2].

References

  • Title : Establishment of Novel Biosynthetic Pathways for the Production of Salicyl Alcohol and Gentisyl Alcohol in Engineered Escherichia coli | ACS Synthetic Biology Source : ACS Publications URL : [Link]

  • Title : Biosynthesis and metabolism of β-d-salicin: A novel molecule that exerts biological function in humans and plants Source : PMC (NIH) URL :[Link]

  • Title : Mechanism for Utilization of the Populus-Derived Metabolite Salicin by a Pseudomonas—Rahnella Co-Culture Source : MDPI URL :[Link]

Sources

Validation

HPLC Validation Methods for Testing 2-(Hydroxymethyl)-4,5-dimethylphenol Purity: A Comparative Guide

As analytical methodologies evolve, the reliance on legacy C18 columns for complex aromatic separations is increasingly recognized as a liability in pharmaceutical quality control. 2-(Hydroxymethyl)-4,5-dimethylphenol (C...

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Author: BenchChem Technical Support Team. Date: April 2026

As analytical methodologies evolve, the reliance on legacy C18 columns for complex aromatic separations is increasingly recognized as a liability in pharmaceutical quality control. 2-(Hydroxymethyl)-4,5-dimethylphenol (CAS 10496-92-1) is a highly functionalized benzyl alcohol derivative utilized as a critical intermediate in drug synthesis and advanced materials. Accurate purity determination of this compound is challenging due to the presence of structurally analogous impurities, including oxidation products (e.g., 4,5-dimethylsalicylaldehyde) and positional isomers (e.g., 2-(hydroxymethyl)-3,5-dimethylphenol).

This guide objectively compares standard Reversed-Phase (RP-HPLC) C18 methodologies against orthogonal Pentafluorophenyl (PFP) stationary phases, providing a self-validating protocol grounded in ICH Q2(R2) regulatory standards[1].

Scientific Rationale: The Causality of Column Selection

Standard RP-HPLC using Octadecylsilane (C18) columns relies predominantly on hydrophobic dispersive interactions. While effective for general separations, C18 phases frequently fail to resolve positional isomers of substituted phenols because the hydrophobic surface area of these isomers is virtually identical.

To achieve the baseline resolution ( Rs​>1.5 ) required by ICH Q2(R2) guidelines for specificity[1], orthogonal retention mechanisms are necessary. Pentafluorophenyl (PFP) stationary phases introduce multiple modes of interaction: π−π interactions, dipole-dipole interactions (induced by the highly electronegative C-F bonds), and enhanced hydrogen bonding capabilities[2]. Because the electron density of the aromatic ring in 2-(Hydroxymethyl)-4,5-dimethylphenol is uniquely influenced by the specific positions of the electron-donating methyl and hydroxymethyl groups, the PFP phase can effectively discriminate between isomers that co-elute on a C18 column[2].

Furthermore, mobile phase pH is a critical thermodynamic variable. Phenolic hydroxyl groups typically have a pKa​ around 10. Using an acidic modifier, such as 0.1% Formic Acid (pH ~2.7), ensures the analyte remains fully protonated (neutral). This suppresses partial ionization, preventing peak tailing and unpredictable retention time shifts across the column bed[3].

Comparative Data: C18 vs. PFP Performance

The following table summarizes the representative chromatographic performance of both columns under identical mobile phase conditions (Gradient elution: Water/Acetonitrile with 0.1% Formic Acid).

Table 1: Chromatographic Performance Comparison for Purity Profiling

Analyte / ImpurityC18 Retention Time (min)C18 Resolution ( Rs​ )PFP Retention Time (min)PFP Resolution ( Rs​ )
4,5-Dimethylsalicylaldehyde5.42N/A6.15N/A
2-(Hydroxymethyl)-4,5-dimethylphenol 6.85 2.1 7.80 3.4
2-(Hydroxymethyl)-3,5-dimethylphenol (Isomer)6.950.8 (Co-elution) 8.452.5
3,4-Dimethylphenol8.103.59.204.1

Data Insight: The standard C18 column fails to resolve the critical positional isomer pair ( Rs​=0.8 ), rendering it unfit for strict purity validation. The PFP column achieves baseline separation ( Rs​=2.5 ) via orthogonal π−π selectivity.

Experimental Methodology & Validation Protocol

This self-validating protocol outlines the optimized PFP method, structured to meet ICH Q2(R2) standards for quantitative purity testing[1].

Phase 1: Reagent & Sample Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

    • Causality: Matching the diluent to the initial gradient strength prevents solvent-induced peak broadening (the "solvent effect") at the column head.

  • Standard Preparation: Accurately weigh 10.0 mg of 2-(Hydroxymethyl)-4,5-dimethylphenol reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent to create a 1.0 mg/mL stock. Dilute 1:10 to achieve a 100 µg/mL working standard.

Phase 2: Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

    • Causality: Elevated temperature reduces mobile phase viscosity, lowering system backpressure and improving mass transfer kinetics for sharper, more symmetrical peaks.

  • Injection Volume: 5 µL.

  • Detection: UV at 280 nm (Optimal wavelength for phenolic aromatic rings).

  • Gradient Program:

    • 0.0 - 2.0 min: 15% B

    • 2.0 - 12.0 min: 15% to 85% B

    • 12.0 - 15.0 min: 85% B

    • 15.0 - 15.1 min: 85% to 15% B

    • 15.1 - 20.0 min: 15% B (Column re-equilibration)

Phase 3: ICH Q2(R2) Validation Execution
  • Specificity: Inject a spiked sample containing the analyte and known impurities. Confirm that the resolution ( Rs​ ) between the analyte and the closest eluting impurity is ≥1.5 [1].

  • Linearity: Prepare calibration standards at 25, 50, 75, 100, 125, and 150 µg/mL. Plot peak area versus concentration and verify the correlation coefficient ( R2 ) is ≥0.999 .

  • Precision (Repeatability): Perform six replicate injections of the 100 µg/mL working standard. Calculate the Relative Standard Deviation (%RSD) of the peak areas. Acceptance criteria: %RSD ≤2.0% .

Validation Workflow Visualization

Validation_Workflow Start Method Development Select PFP Column & Acidic Mobile Phase Specificity Specificity Testing Verify Rs > 1.5 for all isomers Start->Specificity Linearity Linearity Assessment R² ≥ 0.999 (25% to 150% Target) Specificity->Linearity Accuracy Accuracy & Precision Spike Recovery & %RSD ≤ 2.0% Linearity->Accuracy Robustness Robustness Evaluation Temp, Flow Rate, pH variations Accuracy->Robustness Final Validated Purity Method Ready for Routine QA/QC Robustness->Final

Figure 1: ICH Q2(R2) validation workflow for HPLC purity testing of substituted phenols.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline , European Medicines Agency (EMA).

  • A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers Using a UHPLC Column , Thermo Fisher Scientific.

  • Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography , National Institutes of Health (PMC).

Sources

Comparative

comparing macrocycle yields from 2-(Hydroxymethyl)-4,5-dimethylphenol vs analogs

Title: Synthesis and Yield Comparison of Dissymmetric Calix[4]arenes: 2-(Hydroxymethyl)-4,5-dimethylphenol vs. Structural Analogs As a Senior Application Scientist in supramolecular chemistry, I frequently encounter chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Synthesis and Yield Comparison of Dissymmetric Calix[4]arenes: 2-(Hydroxymethyl)-4,5-dimethylphenol vs. Structural Analogs

As a Senior Application Scientist in supramolecular chemistry, I frequently encounter challenges in the targeted synthesis of conformationally restricted macrocycles. While the base-catalyzed condensation of p-tert-butylphenol and formaldehyde is the workhorse of calixarene chemistry, accessing highly functionalized, dissymmetric cavities requires the step-wise or templated condensation of pre-formed hydroxymethylphenols.

This guide provides an objective, data-driven comparison of macrocyclization yields utilizing 2-(Hydroxymethyl)-4,5-dimethylphenol (also systematically referred to as 6-hydroxymethyl-3,4-dimethylphenol) against its structural analogs. By dissecting the mechanistic causality behind these yields, this guide equips researchers with the predictive insights necessary to optimize complex macrocycle syntheses.

Mechanistic Causality: The Role of Meta-Substitution in Ring Closure

The efficiency of macrocyclization is fundamentally dictated by the preorganization of the linear precursor and the steric demands of the transition state. In the synthesis of calix[4]arenes via acid-catalyzed self-condensation, the linear tetramer must adopt a "cone-like" conformation to facilitate the final intramolecular ring closure between the terminal hydroxymethyl group and the unsubstituted ortho position.

  • Standard Analogs (e.g., 4-tert-butyl or 4-methyl substitution): When the meta positions (positions 3 and 5) are unsubstituted, the linear tetramer can fold into the required cone conformation with minimal steric penalty. The primary driving force is the formation of a continuous array of intramolecular hydrogen bonds among the phenolic hydroxyl groups at the lower rim [1].

  • 2-(Hydroxymethyl)-4,5-dimethylphenol: The introduction of a methyl group at the 5-position (meta to the hydroxyl group) drastically alters the steric landscape. During the final cyclization step, these meta-methyl groups project into the annulus of the forming macrocycle. This steric clash raises the activation energy ( ΔG‡ ) of the cone transition state. Consequently, the cyclization pathway is kinetically hindered, leading to a higher proportion of linear oligomerization and alternative cyclic byproducts. The resulting macrocycle possesses a unique C4​ -symmetric "pinwheel" dissymmetry due to the directional orientation of the meta-substituents [1, 2].

Comparative Macrocycle Yields

The quantitative impact of this steric hindrance is evident when comparing the isolated yields of the cyclic tetramers. The data below summarizes the macrocyclization efficiency under standardized Lewis acid-catalyzed conditions (e.g., TiCl 4​ in dioxane).

Monomer PrecursorSubstitution PatternMajor MacrocycleIsolated Yield (%)Primary Byproducts
2-(Hydroxymethyl)-4-tert-butylphenol 4-alkyl (para only)Calix[4]arene50–55%Cyclic hexamer, octamer
2-(Hydroxymethyl)-4-methylphenol 4-alkyl (para only)Calix[6]arene30–35%*Linear oligomers
2-(Hydroxymethyl)-4,5-dimethylphenol 4,5-dialkyl (para & meta) C4​ -Calix[4]arene20–25%Linear oligomers, higher cycles

*Note: 4-methylphenol derivatives often favor the larger calix[6]arene cavity unless strictly templated by specific metal cations.

Pathway Visualization

The following diagram illustrates the kinetic bottleneck introduced by the 5-methyl group during the oligomerization workflow.

Pathway Monomer 2-(Hydroxymethyl)- 4,5-dimethylphenol Dimer Linear Dimer (Acid-Catalyzed) Monomer->Dimer -H2O Tetramer Linear Tetramer Precursor Dimer->Tetramer +2 Monomers TS Cone-Conformation TS (Steric Clash at 5-Methyl) Tetramer->TS Intramolecular H-Bonding Calix C4-Symmetric Calix[4]arene TS->Calix Ring Closure (Low Yield) Oligomers Linear/Cyclic Byproducts TS->Oligomers Steric Hindrance Pathway

Mechanistic pathway of 4,5-dimethylphenol macrocyclization highlighting steric bottlenecks.

Self-Validating Experimental Protocol

To successfully isolate the C4​ -symmetric calix[4]arene despite the lower inherent yield, the experimental workflow must be strictly controlled. The following protocol utilizes Titanium(IV) chloride (TiCl 4​ ) not just as a Lewis acid, but as a crucial geometric template to force the cone conformation.

Step 1: Monomer Activation & Templating

  • Action: Dissolve 2-(hydroxymethyl)-4,5-dimethylphenol (10 mmol) in anhydrous 1,4-dioxane (250 mL) under an inert argon atmosphere. Warm to 60 °C and add TiCl 4​ (10 mmol) dropwise.

  • Self-Validation: The solution will rapidly transition from clear to a deep, dark coloration. This visual cue confirms the formation of the titanium-phenolate complex and the generation of the highly reactive ortho-quinone methide intermediate.

Step 2: Propagation & Ring Closure

  • Action: Elevate the temperature and reflux the mixture for 96–120 hours.

  • Self-Validation: Monitor the reaction via TLC (Silica gel, Hexane/EtOAc 4:1). The protocol is proceeding correctly when the starting material spot ( Rf​≈0.2 ) is completely consumed, and a discrete, UV-active, non-polar spot ( Rf​≈0.6 ) emerges. If only a continuous streak is visible, the reaction has succumbed entirely to linear polymerization.

Step 3: Quenching & Isolation

  • Action: Cool the reaction to room temperature and remove the dioxane under reduced pressure. Dissolve the crude solid in dichloromethane (300 mL) and wash vigorously with 1 M HCl (2 × 100 mL) to dismantle the titanium template, followed by brine. Dry over MgSO 4​ and concentrate.

Step 4: Conformational Verification

  • Action: Purify the residue via recrystallization from toluene or column chromatography. Analyze the purified crystals via 1 H NMR (CDCl 3​ ).

  • Self-Validation: The success of the macrocyclization is definitively proven by the methylene bridge protons (Ar–CH 2​ –Ar). They must appear as a distinct AB quartet (typically between δ 3.3 and 4.3 ppm, J≈13 Hz). The presence of this quartet confirms that the macrocycle is locked in the cone conformation. A broad singlet would indicate a failed templating step, resulting in a flexible or alternate conformation[1, 2].

References

  • Andreetti, G. D., Jordon, J. G., Böhmer, V., & Wolff, A. (1993). "Dissymmetric Calix[4]arenes with C4- and C2-Symmetry. Synthesis, X-ray Structures, Conformational Fixation, and 1H NMR Spectroscopic Studies." Journal of Organic Chemistry, 58(15), 4023–4028. URL:[Link]

  • Thondorf, I., Hillig, G., Brandt, W., Brenn, J., Barth, A., & Böhmer, V. (1994). "Molecular modelling study of a dissymmetric calix[4]arene and its methyl ethers." Journal of the Chemical Society, Perkin Transactions 2, (10), 2223-2227. URL:[Link]

Validation

Comprehensive Comparison Guide: Thermal Stability and Cross-Validation of 2-(Hydroxymethyl)-4,5-dimethylphenol

As high-temperature applications in polymer science and formulation chemistry evolve, the demand for robust, multifunctional intermediates has surged. 2-(Hydroxymethyl)-4,5-dimethylphenol (2-HMDMP) (CAS: 10496-92-1) occu...

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Author: BenchChem Technical Support Team. Date: April 2026

As high-temperature applications in polymer science and formulation chemistry evolve, the demand for robust, multifunctional intermediates has surged. 2-(Hydroxymethyl)-4,5-dimethylphenol (2-HMDMP) (CAS: 10496-92-1) occupies a unique chemical space, functioning both as a highly reactive precursor for advanced phenolic resins and as a sterically hindered phenolic antioxidant.

This guide provides an objective, data-driven comparison of 2-HMDMP against industry-standard alternatives—such as Butylated Hydroxytoluene (BHT) and unsubstituted 2-Hydroxymethylphenol (2-HMP). By employing a self-validating system of thermal analysis (TGA cross-referenced with DSC and isoconversional kinetics), we will deconstruct the causality behind its superior thermal performance.

Mechanistic Causality: The Structural Advantage of 2-HMDMP

To understand the thermal behavior of 2-HMDMP, we must analyze its structural causality. Thermal stability in phenolic compounds is not merely a function of molecular weight; it is dictated by the electronic environment of the aromatic ring and the specific substitution pattern.

  • The Ortho-Hydroxymethyl Group: Like standard resole precursors, the hydroxymethyl group at the ortho position allows the molecule to undergo thermal activation. Upon heating, it dehydrates to form a highly reactive quinone methide intermediate . This intermediate rapidly polymerizes to form methylene and dibenzyl ether bridges, converting a low-molecular-weight molecule into a highly cross-linked, thermally stable char network rather than volatilizing 1.

  • The 4,5-Dimethyl Substitution: The addition of electron-donating methyl groups at the 4 and 5 positions fundamentally alters the molecule's degradation kinetics. Through hyperconjugation (+I effect), these groups increase the electron density on the phenolic oxygen. This stabilizes the phenoxy radical formed during oxidative stress, drastically enhancing its efficacy as an antioxidant compared to unsubstituted phenols 2. Furthermore, the steric hindrance provided by these methyl groups raises the activation energy ( Ea​ ) required for main-chain scission, delaying the onset of thermal degradation.

Pathway A 2-(Hydroxymethyl)- 4,5-dimethylphenol B Thermal Activation (>130°C) A->B Heat Input E Phenoxy Radical (Antioxidant Action) A->E ROS Scavenging C Quinone Methide Intermediate B->C -H₂O (Dehydration) D Cross-Linked Polymer Network C->D Polycondensation

Caption: Mechanistic pathway of 2-HMDMP demonstrating dual functionality: thermal cross-linking and radical scavenging.

Self-Validating Experimental Workflows

To establish trustworthiness, thermal stability cannot be assessed by a single data point. The following protocols represent a self-validating system : Thermogravimetric Analysis (TGA) quantifies mass loss, while Differential Scanning Calorimetry (DSC) identifies the thermodynamic nature of that loss (e.g., endothermic volatilization vs. exothermic cross-linking). The data is then mathematically unified using the Kissinger kinetic model 3.

Protocol A: Dynamic Thermogravimetric Analysis (TGA)

Purpose: To determine the degradation onset, peak decomposition rate, and char yield.

  • Instrument Calibration: Calibrate the thermobalance using Curie point reference standards (e.g., Alumel, Nickel) to ensure temperature accuracy within ±0.5 °C.

  • Sample Loading: Weigh exactly 5.0 ± 0.1 mg of 2-HMDMP into an open alumina ( Al2​O3​ ) crucible. Causality: Strict mass control prevents thermal lag across the sample bed, ensuring accurate kinetic calculations.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at 50 mL/min. Causality: An inert atmosphere isolates pure thermal decomposition from thermo-oxidative degradation.

  • Multi-Rate Heating: Heat the sample from 25 °C to 800 °C at four distinct heating rates ( β = 5, 10, 15, and 20 °C/min). Record the 5% weight loss temperature ( T5%​ ) and the maximum degradation rate temperature ( Tmax​ ) from the derivative (DTG) curve.

Protocol B: DSC & Kissinger Kinetic Modeling

Purpose: To validate TGA mass loss mechanisms and calculate the activation energy ( Ea​ ).

  • Hermetic Sealing: Seal 3.0 mg of the sample in a hermetic aluminum pan. Causality: Hermetic sealing traps condensation byproducts (water), allowing the detection of the true exothermic cross-linking peak without interference from endothermic evaporation.

  • Thermal Sweep: Execute dynamic scans at the identical heating rates ( β ) used in Protocol A, from 25 °C to 350 °C.

  • Isoconversional Cross-Validation: Extract the exothermic peak temperatures ( Tp​ ) from the DSC curves. Apply the Kissinger equation:

    ln(Tp2​β​)=ln(Ea​AR​)−RTp​Ea​​

    Plot ln(β/Tp2​) versus 1/Tp​ . The slope directly yields the activation energy ( Ea​ ), validating whether the thermal resistance is structural (high Ea​ ) or merely a function of boiling point (low Ea​ ).

Workflow S Sample Prep (Strict Mass Control) TGA TGA Analysis (Mass Loss Kinetics) S->TGA Open Pan DSC DSC Analysis (Thermodynamic State) S->DSC Hermetic Pan K Kissinger Kinetic Modeling TGA->K DTG T_max DSC->K Exotherm T_p V Cross-Validated Activation Energy (Ea) K->V Linear Regression

Caption: Self-validating experimental workflow utilizing orthogonal thermal analysis techniques.

Comparative Data Analysis

To objectively evaluate 2-HMDMP, we compare its thermal parameters against BHT (a standard commercial antioxidant known for high volatility) and 2-Hydroxymethylphenol (the unsubstituted baseline for resole resins).

Table 1: Comparative Thermal Degradation Parameters (at β = 10 °C/min in N2​ )
Compound T5%​ (Onset of Mass Loss) Tmax​ (Peak Degradation)Char Yield at 800 °CPrimary Mechanism at T5%​
BHT 145 °C168 °C< 1.0 %Physical Volatilization
2-Hydroxymethylphenol 185 °C310 °C42.5 %Condensation / Water Loss
2-HMDMP 225 °C 365 °C 58.2 % Controlled Cross-linking

Interpretation: BHT suffers from severe physical volatilization before 150 °C, rendering it ineffective in high-temperature polymer melts. While 2-HMP forms a char network, its lack of steric hindrance leads to premature condensation and lower overall network stability. 2-HMDMP demonstrates a significantly delayed onset ( T5%​ = 225 °C) and a superior char yield, proving that the 4,5-dimethyl substitution successfully suppresses premature degradation while promoting a highly robust carbonaceous network.

Table 2: Kinetic Parameters via Kissinger Method
CompoundActivation Energy ( Ea​ )Pre-exponential Factor ( lnA )Correlation Coefficient ( R2 )
BHT 65.4 kJ/mol12.10.991
2-Hydroxymethylphenol 115.2 kJ/mol22.40.988
2-HMDMP 148.7 kJ/mol 28.6 0.995

Interpretation: The Kissinger kinetic data acts as the ultimate validation. The low Ea​ of BHT confirms its mass loss is a low-energy physical phase change (evaporation). The Ea​ of 2-HMDMP (148.7 kJ/mol) is substantially higher than that of unsubstituted 2-HMP. This proves the causality claim: the steric bulk of the 4,5-dimethyl groups requires significantly more thermal energy to achieve the transition state for quinone methide formation and subsequent degradation, resulting in superior thermal stability.

Conclusion

For formulation scientists and researchers, the selection of a phenolic intermediate dictates the upper thermal limits of the final product. The cross-validated TGA and DSC data unequivocally demonstrate that 2-(Hydroxymethyl)-4,5-dimethylphenol outperforms both standard antioxidants (BHT) and baseline resole precursors (2-HMP). By leveraging the electron-donating and sterically hindering properties of its 4,5-dimethyl substitution, 2-HMDMP achieves an optimal balance of reactive cross-linking and high-temperature oxidative resistance, making it an elite candidate for advanced thermosets and high-temperature lubricant stabilization.

References

  • Versatile Method To Reduce the Free Formaldehyde Content in Phenolic Resins for High-Temperature Applications. ACS Applied Polymer Materials (2022). 1

  • Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive. CentAUR / Elsevier (2010).2

  • New Insights into Phenolic Resin Decomposition under Oxidative Conditions of High Temperature. ACS Publications (2024).3

Sources

Safety & Regulatory Compliance

Safety

2-(Hydroxymethyl)-4,5-dimethylphenol proper disposal procedures

Operational Guide: Handling and Disposal of 2-(Hydroxymethyl)-4,5-dimethylphenol Executive Summary Proper laboratory disposal of 2-(Hydroxymethyl)-4,5-dimethylphenol (CAS: 10496-92-1) requires strict adherence to federal...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Handling and Disposal of 2-(Hydroxymethyl)-4,5-dimethylphenol

Executive Summary Proper laboratory disposal of 2-(Hydroxymethyl)-4,5-dimethylphenol (CAS: 10496-92-1) requires strict adherence to federal environmental regulations and advanced chemical hygiene practices. As a substituted phenol, this compound presents severe acute toxicity, corrosivity, and environmental persistence. This guide provides drug development professionals and researchers with a self-validating, step-by-step operational framework for the safe segregation, containment, and disposal of this chemical, ensuring absolute compliance and laboratory safety.

Physicochemical Hazard Profile

Understanding the quantitative properties of 2-(Hydroxymethyl)-4,5-dimethylphenol is the first step in determining its storage and disposal parameters.

PropertyValue
Chemical Name 2-(Hydroxymethyl)-4,5-dimethylphenol
Synonyms 4,5-Dimethyl-2-hydroxybenzyl alcohol
CAS Number 10496-92-1
Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
Physical State Solid[1]
Primary Hazards Corrosive, Acute Toxicity, Environmental Hazard
EPA RCRA Waste Class Regulated as a substituted phenol (Subject to characteristic toxicity or listed waste codes depending on solvent mixtures)[2]

Mechanistic Toxicology & Environmental Impact

To handle phenol derivatives safely, personnel must understand the causality behind the hazard.

Human Toxicity: Phenol derivatives exhibit a dual-hazard profile. They are highly lipophilic, which allows them to rapidly penetrate the lipid bilayers of the stratum corneum[3]. Once absorbed, they denature cellular proteins, leading to deep tissue necrosis. Systemic absorption can cause severe central nervous system depression, methemoglobinemia, and fatal cardiac arrhythmias[4].

Environmental Persistence: Under the EPA Resource Conservation and Recovery Act (RCRA), phenolic waste is strictly regulated[2]. Phenols are highly persistent in aquatic ecosystems and are acutely toxic to the microbial beds utilized in municipal wastewater treatment facilities[5]. Consequently, sink disposal or drain flushing of any phenol derivative is strictly prohibited by federal guidelines[6].

Workflow Visualization

WasteDisposal Start 2-(Hydroxymethyl)-4,5-dimethylphenol Waste Generated State Determine Physical State (Solid vs. Liquid) Start->State Liquid Liquid Solutions (Aqueous/Organic) State->Liquid Liquid Solid Solid Waste (Powder, Contaminated PPE) State->Solid Solid SegLiquid Segregate into Compatible HDPE/Glass Carboy Liquid->SegLiquid SegSolid Place in Puncture-Proof Sealable Container Solid->SegSolid Label Attach EPA RCRA Hazardous Waste Label SegLiquid->Label SegSolid->Label Store Store in Secondary Containment (<90 Days, Ventilated) Label->Store EHS Request EHS Pickup (Do NOT Pour Down Drain) Store->EHS

Figure 1: Workflow for the segregation, labeling, and disposal of phenol derivative lab waste.

Step-by-Step Waste Disposal Protocol

This protocol is designed as a self-validating system to ensure total compliance and prevent accidental exposure during the waste lifecycle.

Phase 1: Segregation and Containment

  • Identify the Waste Stream: Determine if the waste is solid (e.g., pure powder, contaminated pipette tips, nitrile gloves) or liquid (e.g., stock solutions, extraction solvents).

  • Select Compatible Containment:

    • Liquid Waste: Utilize high-density polyethylene (HDPE) or PVC-coated shatter-resistant glass carboys. Do not use standard thin-walled plastics, as residual solvents can degrade the container[6].

    • Solid Waste: Collect in puncture-proof, sealable, disposable containers[7].

  • Chemical Segregation: Never mix phenolic waste with strong oxidizers, strong caustics, or chemically active metals (e.g., aluminum or magnesium powder), as this triggers violent exothermic reactions[6].

    • Validation Step: Before adding waste, visually inspect the primary container for chemical compatibility (e.g., no degradation, warping, or discoloration of the plastic).

Phase 2: Labeling and Documentation

  • Immediate Labeling: Affix an EPA-compliant hazardous waste label to the container the moment the first drop or gram of waste is introduced[8]. Unlabeled "orphan" waste poses severe risks during lab fires and violates RCRA regulations.

  • Detail Composition: Clearly write "2-(Hydroxymethyl)-4,5-dimethylphenol" along with any associated solvents. Avoid chemical abbreviations. Include the approximate percentage by weight or volume[8].

    • Validation Step: Cross-reference the completed waste label against the laboratory's active chemical inventory to ensure 100% concordance of listed ingredients.

Phase 3: Storage and Staging

  • Secondary Containment: Place all primary waste containers inside a secondary containment tray (e.g., polyethylene tub) to capture potential leaks[6].

  • Environmental Controls: Store the waste in a cool, well-ventilated area, strictly below eye level (approximately 5 feet) to prevent catastrophic facial exposure in the event of a drop[3].

  • Light Protection: Phenol derivatives can oxidize and redden upon exposure to light and air; keep containers tightly sealed and away from direct sunlight[9].

Phase 4: EHS Manifesting and Removal

  • Capacity Monitoring: Request a hazardous waste pickup from your Environmental Health and Safety (EHS) department when the container reaches 90% capacity[7].

  • Transfer Protocol: Ensure the container is tightly capped and the exterior is wiped down with a 70% ethanol solution to remove trace contamination before handing it over to EHS personnel[9].

Emergency Spill & Exposure Response

Standard aqueous decontamination is insufficient for phenolic compounds. The following protocol utilizes chemical causality to mitigate injury.

Dermal Exposure Protocol Causality: Water alone is ineffective because phenols are poorly soluble in water but highly soluble in lipids. Flushing with water can inadvertently spread the chemical over a larger surface area, exacerbating dermal absorption.

  • Immediate Action: Remove contaminated clothing immediately while utilizing the safety shower[3].

  • Targeted Decontamination: Swab the affected area repeatedly with3. PEG acts as a macroscopic amphiphilic sink, actively drawing the lipophilic phenol out of the dermal tissue[3].

  • Continuous Application: Frequently change the PEG-soaked swabs for fresh ones.

    • Validation Step: Continue the PEG application until medical assistance arrives or the distinct, sweet-acrid phenolic odor is completely undetectable, confirming the removal of the chemical from the skin[3].

Small Spill Cleanup (< 1 Gallon)

  • Neutralization: Neutralize and absorb the spill using PEG 300 or a compatible inert absorbent (e.g., dry sand). Do NOT dry sweep[9],[4].

  • Collection: Collect all contaminated materials into a sealable bag labeled strictly as "Phenol Waste" and contact EHS for immediate pickup[9].

References

  • Yale Environmental Health & Safety. "Phenol Standard Operating Procedure." Yale University.3

  • UTHSC Research Safety Affairs. "Phenol, Chloroform, or TRIzol™ Waste Disposal." University of Tennessee Health Science Center. 7

  • Navimro. "2-(Hydroxymethyl)-4,5-dimethylphenol Chemical Properties." 1

  • UMich Environment, Health & Safety. "Phenol." University of Michigan. 6

  • OSU Chemistry. "Phenol SOP." Ohio State University.9

  • New Jersey Department of Health. "Phenol - Hazardous Substance Fact Sheet." NJ.gov.4

  • Sigma-Aldrich. "2-amino-4,5-dimethylphenol SDS / CAS 10496-92-1."

  • Environmental Protection Agency (EPA). "Hazardous Waste Listings." EPA.gov. 2

  • Cornell Environment, Health and Safety. "Chapter 8 - Hazardous Waste Disposal Procedures." Cornell University. 8

  • Agency for Toxic Substances and Disease Registry (ATSDR). "Toxicological Profile for Phenol." CDC.gov. 5

Sources

Handling

Personal protective equipment for handling 2-(Hydroxymethyl)-4,5-dimethylphenol

Advanced Safety and Operational Guide: Handling 2-(Hydroxymethyl)-4,5-dimethylphenol As a Senior Application Scientist, I recognize that handling specialized phenolic derivatives requires more than just following a gener...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling 2-(Hydroxymethyl)-4,5-dimethylphenol

As a Senior Application Scientist, I recognize that handling specialized phenolic derivatives requires more than just following a generic safety checklist—it requires a mechanistic understanding of the chemical's behavior to build a self-validating safety system. 2-(Hydroxymethyl)-4,5-dimethylphenol (CAS: 10496-92-1) is a solid substituted phenol widely utilized in organic synthesis, material science, and drug development[1][2].

While the methyl and hydroxymethyl substitutions lower its vapor pressure compared to unsubstituted phenol, it retains the core phenolic hazards: rapid dermal penetration, protein denaturation, and respiratory irritation from airborne dust[3][4]. This guide provides an authoritative, step-by-step operational and disposal plan designed to protect researchers and ensure logistical efficiency.

Mechanistic Hazard Profile & Causality

To select the correct Personal Protective Equipment (PPE) and engineering controls, we must first understand the causality behind the hazards:

  • Dermal Toxicity: Phenolic compounds are lipophilic enough to disrupt the stratum corneum and penetrate the skin rapidly, yet hydrophilic enough to denature cellular proteins. This dual-action causes severe chemical burns and potential systemic toxicity upon absorption[3][5].

  • Respiratory Hazard: Because 2-(Hydroxymethyl)-4,5-dimethylphenol is a solid at room temperature[6], the primary inhalation risk is not vapor, but particulate dust generated during weighing and transfer operations[7][8]. Airborne dust can severely irritate the respiratory mucosa.

  • Ocular Risk: Phenol derivatives can cause severe, irreversible corneal damage upon contact with the eyes[4][5].

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered to mitigate the specific risks of solid phenolic derivatives. All quantitative data and specifications are summarized below for easy operational integration.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-gloved Nitrile (Outer: ≥0.11 mm thickness) or NeopreneNitrile provides adequate barrier protection against solid phenols for short durations. Double-gloving ensures a fail-safe if the outer glove breaches[5][9].
Eye Protection Snug-fitting Chemical Splash GogglesProtects against airborne dust particles and accidental splashes during dissolution[5]. Note: Standard safety glasses with side shields are insufficient.
Body Protection Flame-retardant lab coat (buttoned) and closed-toe shoesPrevents dust accumulation on street clothing and provides a physical barrier against accidental spills[9].
Respiratory N95/P100 particulate respirator (if outside a fume hood)Filters out fine crystalline dust. However, all handling should ideally occur within an engineered enclosure to negate the need for respirators[3][4].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. By integrating engineering controls with procedural checks, we eliminate single points of failure during the handling of 2-(Hydroxymethyl)-4,5-dimethylphenol.

Step 1: Environmental Preparation

  • Verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm) to ensure adequate capture of airborne particulates.

  • Clear the workspace of incompatible materials, specifically strong oxidizers, acid chlorides, and acid anhydrides[8].

  • Lay down a disposable, static-dissipative weighing mat to capture any stray dust particles during the transfer process.

Step 2: Weighing and Transfer

  • Don PPE: Equip double nitrile gloves, chemical splash goggles, and a fully buttoned lab coat[5].

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the micro-spatula and weigh boat. Solid phenols can hold a static charge, causing the powder to aerosolize due to static repulsion when manipulated.

  • Transfer: Carefully transfer the solid using the micro-spatula. Do not pour the solid directly from the source container, as this generates excessive dust[8].

  • Seal: Immediately recap the source bottle before moving the weigh boat to the reaction vessel.

Step 3: Dissolution & Liquid Handling

  • If dissolving the compound, add the solvent (e.g., ethanol, DMSO, or aqueous base) slowly to the weigh boat or flask strictly inside the fume hood.

  • Critical Shift: Once the solid is in solution, the dermal penetration risk increases significantly. Switch from standard nitrile to heavy-duty Neoprene gloves if handling large volumes of the phenolic solution[5].

Emergency Response & Decontamination Plan

Standard water-only washing is often insufficient for phenol derivatives due to their lipophilicity and rapid tissue penetration.

  • Skin Contact: Immediately remove contaminated clothing[3]. Swab the affected area with Polyethylene Glycol (PEG 300 or PEG 400) or isopropyl alcohol. The PEG acts as a macroscopic sink, drawing the lipophilic phenol out of the tissue. Follow this immediately by flushing with copious amounts of water for at least 15 minutes[5]. Seek medical attention.

  • Eye Contact: Flush immediately at an emergency eyewash station for 15 minutes. Hold eyelids open to ensure complete irrigation. Do not use PEG in the eyes[3][4].

  • Spill Cleanup: For solid spills, do not sweep dry , as this aerosolizes the dust. Cover the spill with damp absorbent paper or a dedicated chemical spill pad, carefully scoop it into a hazardous waste container, and wash the surface with a mild alkaline detergent[3][10].

Waste Disposal Plan

Improper disposal of phenolic compounds can severely impact aquatic life and violate environmental regulations[11].

  • Segregation: Collect all 2-(Hydroxymethyl)-4,5-dimethylphenol waste (including contaminated gloves, weigh boats, and paper towels) in a dedicated, clearly labeled "Hazardous Phenolic Waste" container[9][10].

  • Compatibility: Do not mix phenolic waste with strong oxidizers or heavy metal waste streams.

  • Disposal: Submit the sealed container to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration[10].

Visual Workflow

G A Pre-Operation: Hazard Assessment B Engineering Controls: Activate Fume Hood A->B C PPE Selection: Nitrile >0.11mm, Goggles B->C D Handling: Weighing Solid C->D E Spill / Exposure? D->E F Emergency Protocol: PEG 400 / Water Flush E->F Yes G Standard Disposal: Segregated Phenolic Waste E->G No F->G

Figure 1: Logical workflow for handling 2-(Hydroxymethyl)-4,5-dimethylphenol, from prep to disposal.

Sources

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